OSU-2S
Beschreibung
Eigenschaften
Molekularformel |
C21H37NO2 |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol |
InChI |
InChI=1S/C21H37NO2/c1-4-14-21(22,17-23)15-13-19-9-11-20(12-10-19)24-16-7-5-6-8-18(2)3/h9-12,18,23H,4-8,13-17,22H2,1-3H3/t21-/m0/s1 |
InChI-Schlüssel |
MDUCYXCGWGNEMH-NRFANRHFSA-N |
Isomerische SMILES |
CCC[C@](CCC1=CC=C(C=C1)OCCCCCC(C)C)(CO)N |
Kanonische SMILES |
CCCC(CCC1=CC=C(C=C1)OCCCCCC(C)C)(CO)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
OSU-2S: A Deep Dive into its Anti-Cancer Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
OSU-2S, a novel, non-immunosuppressive analog of FTY720 (fingolimod), has emerged as a promising anti-cancer agent with a distinct mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways targeted by this compound in cancer cells, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: The ROS-PKCδ-Caspase-3 Signaling Axis
The primary mechanism by which this compound exerts its anti-cancer effects, particularly in hepatocellular carcinoma (HCC), is through the activation of a reactive oxygen species (ROS)-dependent apoptotic pathway. This signaling cascade involves the sequential activation of protein kinase C delta (PKCδ) and caspase-3.
This compound treatment leads to the upregulation of gp91phox, a critical subunit of the NADPH oxidase complex.[1] This results in an increase in the production of intracellular ROS. The elevated ROS levels then trigger the activation of PKCδ. Activated PKCδ, in turn, promotes the activation of caspase-3, a key executioner of apoptosis. A positive feedback loop exists where activated caspase-3 can further cleave and activate PKCδ, amplifying the apoptotic signal.[1][2]
Quantitative Analysis of this compound Activity
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.
| Cell Line | Cancer Type | IC50 (µM) of this compound (24h) | Reference |
| Huh7 | Hepatocellular Carcinoma | 2.4 | [1] |
| Hep3B | Hepatocellular Carcinoma | 2.4 | [1] |
| PLC5 | Hepatocellular Carcinoma | 3.5 | [1] |
| Cell Line | Cancer Type | IC50 (µM) of this compound (48h) | Reference |
| Hep3B | Hepatocellular Carcinoma | 2.53 | [3] |
| Huh7 | Hepatocellular Carcinoma | 2.41 | [3] |
| PLC-5 | Hepatocellular Carcinoma | 3.96 | [3] |
| HepG2 | Hepatocellular Carcinoma | 1.84 | [3] |
Additional Molecular Targets and Pathways
Beyond the central ROS-PKCδ-caspase-3 axis, research has identified other molecular targets and signaling pathways modulated by this compound in different cancer contexts.
-
Protein Phosphatase 2A (PP2A) Activation: In human lymphoma cells, this compound has been shown to activate PP2A.[4][5] This activation leads to the dephosphorylation of downstream targets such as FOXO1, which in turn downregulates the expression of PGC1α, a key regulator of mitochondrial biogenesis.[4] This metabolic reprogramming contributes to the anti-cancer effects of this compound.
-
AURKA and S1PR1 Downregulation: In non-small-cell lung cancer (NSCLC), this compound has been found to potentially down-regulate the expression of Aurora Kinase A (AURKA) and Sphingosine-1-Phosphate Receptor 1 (S1PR1), both of which are implicated in tumor progression.[6]
-
Akt Signaling: While this compound can induce the dephosphorylation of Akt, a key survival kinase, this may not be the primary mechanism of cell death in all cancer types. In some studies, the overexpression of a constitutively active form of Akt did not rescue cancer cells from this compound-induced apoptosis.[1]
Superiority over FTY720: The Role of Sphingosine Kinase 2 (SphK2)
An important aspect of this compound's mechanism is its increased potency compared to its parent compound, FTY720. FTY720 can be phosphorylated by Sphingosine Kinase 2 (SphK2), leading to its metabolic inactivation and sequestration. This compound, however, is not a substrate for SphK2. This resistance to phosphorylation prevents its inactivation, thereby enhancing its anti-tumor activity.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for 24 to 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound for the desired time points, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., PARP, caspase-3, PKCδ, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ROS Production Assay
-
Cell Treatment: Cells are treated with this compound for the specified duration.
-
DCFDA Staining: Cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Cells are washed, trypsinized, and resuspended in PBS. The fluorescence intensity is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Conclusion
This compound represents a promising therapeutic agent with a multi-faceted mechanism of action against cancer cells. Its ability to induce apoptosis through the ROS-PKCδ-caspase-3 pathway, coupled with its effects on other key cellular processes such as metabolism and survival signaling, underscores its potential in oncology. The lack of inactivation by SphK2 provides a clear advantage over its parent compound, FTY720. Further research into the synergistic effects of this compound with other anti-cancer drugs and its efficacy in a broader range of malignancies is warranted.
References
- 1. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsu.edu.eg [bsu.edu.eg]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
OSU-2S: A Non-Immunosuppressive FTY720 Analog for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
OSU-2S, a novel analog of the immunosuppressant FTY720 (fingolimod), has emerged as a promising anti-cancer agent. Unlike its parent compound, this compound is specifically designed to eliminate the immunosuppressive effects associated with FTY720 by avoiding interaction with sphingosine-1-phosphate (S1P) receptors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, comparative efficacy with FTY720, and the experimental protocols used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this non-immunosuppressive FTY720 analog.
Introduction: Overcoming the Limitations of FTY720
FTY720 (Gilenya®) is an FDA-approved immunomodulatory drug for the treatment of multiple sclerosis.[1] Its therapeutic effect is primarily attributed to its phosphorylation by sphingosine (B13886) kinase 2 (SphK2), leading to the activation and subsequent internalization of sphingosine-1-phosphate receptor 1 (S1P1). This process sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and thus exerting an immunosuppressive effect.[1] While FTY720 has shown anti-cancer properties in various preclinical models, its clinical development as an anti-cancer agent has been hampered by its immunosuppressive side effects.[2][3]
This compound was developed as a non-immunosuppressive analog of FTY720. Structural modifications prevent this compound from being phosphorylated by SphK2, thereby abrogating its ability to interact with S1P1 receptors and cause lymphocyte sequestration.[2] This key difference allows this compound to exert its anti-cancer effects without compromising the immune system, making it a more attractive candidate for cancer therapy.
Mechanism of Action: S1P-Independent Anti-Cancer Activity
The anti-neoplastic activity of this compound is independent of S1P receptor modulation and is primarily attributed to the activation of protein phosphatase 2A (PP2A), a critical tumor suppressor.[4][5] PP2A activation by this compound leads to the dephosphorylation of key oncogenic proteins, resulting in cell cycle arrest and apoptosis.
Two key signaling pathways have been identified as central to the anti-cancer effects of this compound:
-
The PP2A/c-Myc/p21 Axis: this compound-mediated activation of PP2A leads to the dephosphorylation and subsequent degradation of the oncoprotein c-Myc. The downregulation of c-Myc, in turn, relieves its transcriptional repression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G1 phase and induction of apoptosis.[4][5]
-
The ROS/PKCδ/Caspase-3 Pathway: In certain cancer types, such as hepatocellular carcinoma, this compound has been shown to induce the production of reactive oxygen species (ROS). This leads to the activation of protein kinase C delta (PKCδ), which then triggers a caspase cascade, culminating in the activation of caspase-3 and apoptotic cell death.[6]
Comparative Efficacy: this compound vs. FTY720
Preclinical studies have consistently demonstrated the potent anti-cancer activity of this compound, often superior to that of FTY720, across a range of cancer cell lines. This enhanced efficacy is attributed to the fact that this compound is not a substrate for SphK2 and therefore is not "inactivated" through phosphorylation with respect to its anti-cancer activity.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and FTY720 in various cancer cell lines, highlighting the potent and often superior anti-proliferative effects of this compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | FTY720 IC50 (µM) | Reference(s) |
| Hepatocellular Carcinoma | ||||
| Huh7 | Hepatocellular Carcinoma | ~5 | ~10 | [2] |
| Hep3B | Hepatocellular Carcinoma | ~5 | ~10 | [2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~7 | ~12 | [2] |
| Glioblastoma | ||||
| A172 | Glioblastoma | Not Reported | 4.6 | [7] |
| G28 | Glioblastoma | Not Reported | 17.3 | [7] |
| U87 | Glioblastoma | Not Reported | 25.2 | [7] |
| Breast Cancer | ||||
| BT-474 | Breast Cancer | Not Reported | 5-10 | [8] |
| SK-BR-3 | Breast Cancer | Not Reported | 2.5-5 | [8] |
| MDA-MB-453 | Breast Cancer | Not Reported | 5-10 | [8] |
| HCC1954 | Breast Cancer | Not Reported | 5-10 | [8] |
| Leukemia | ||||
| CML-BC patient cells | Chronic Myeloid Leukemia - Blast Crisis | Not Reported | <10 | [3] |
| Ph1 ALL patient cells | Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia | Not Reported | <10 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound and differentiate it from FTY720.
Protein Phosphatase 2A (PP2A) Activity Assay (Immunoprecipitation-based)
This protocol describes the measurement of PP2A activity from cell lysates following treatment with this compound.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Immunoprecipitation:
-
Incubate 200-500 µg of protein lysate with an anti-PP2A catalytic subunit antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with phosphatase assay buffer (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 0.1 mM EGTA).
-
-
Phosphatase Assay:
-
Resuspend the beads in phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Incubate at 30°C for 10-30 minutes with gentle agitation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new microplate.
-
Add Malachite Green solution to the supernatant to detect the amount of free phosphate (B84403) released.
-
Measure the absorbance at 620-650 nm.
-
Calculate PP2A activity relative to the control.
-
S1P1 Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of the S1P1 receptor from the cell surface upon treatment with FTY720.
-
Cell Preparation:
-
Use cells stably expressing a tagged S1P1 receptor (e.g., HA-S1P1).
-
Seed cells in a 12-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to the experiment.
-
-
Treatment:
-
Treat cells with FTY720 (or its active phosphate form, FTY720-P), S1P (positive control), or vehicle for 30-60 minutes at 37°C.
-
-
Antibody Staining:
-
Wash the cells with ice-cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Incubate the cells with a primary antibody against the extracellular tag (e.g., anti-HA) for 1 hour on ice.
-
Wash the cells three times with ice-cold PBS containing 1% BSA.
-
Incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells three times as described above.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
The decrease in mean fluorescence intensity in treated cells compared to untreated cells represents the extent of receptor internalization.
-
Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.
-
Cell Preparation and Staining:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Wash the cells with a serum-free medium or HBSS.
-
Load the cells with 10-20 µM DCFDA in a serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice to remove excess probe.
-
-
Treatment and Measurement:
-
Add this compound, FTY720, or a positive control (e.g., H₂O₂) to the wells.
-
Immediately begin measuring fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Record fluorescence at regular intervals over a desired time course.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the initial reading (time zero) for each well.
-
Plot the change in fluorescence over time to determine the rate of ROS production.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[9][10][11][12][13]
-
Cell Lysis:
-
Treat cells with this compound or a positive control (e.g., staurosporine).
-
Harvest and lyse the cells in a chilled lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in a reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
-
Detection:
-
For the colorimetric assay, measure the absorbance at 405 nm.
-
For the fluorometric assay, measure the fluorescence with excitation at ~380 nm and emission at ~460 nm.
-
The increase in signal is proportional to the caspase-3 activity.
-
In Vivo Orthotopic Hepatocellular Carcinoma Xenograft Model
This protocol describes the establishment of an orthotopic HCC tumor model in mice to evaluate the in vivo efficacy of this compound.[14][15][16][17]
-
Cell Preparation:
-
Use a human HCC cell line (e.g., Hep3B) that has been engineered to express a reporter gene such as luciferase for in vivo imaging.
-
Harvest and resuspend the cells in a serum-free medium mixed 1:1 with Matrigel.
-
-
Surgical Procedure:
-
Anesthetize immunodeficient mice (e.g., nude or SCID).
-
Make a small incision in the abdominal wall to expose the liver.
-
Inject a small volume (e.g., 20-30 µL) of the cell suspension into the liver lobe.
-
Suture the abdominal wall and skin.
-
-
Treatment and Monitoring:
-
Allow the tumors to establish for 1-2 weeks.
-
Administer this compound, FTY720, or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at the desired dose and schedule.
-
Monitor tumor growth non-invasively using bioluminescence imaging. Inject the mice with luciferin (B1168401) and image using an in vivo imaging system.
-
Measure tumor volume and monitor the overall health and body weight of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, western blotting).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and FTY720, as well as a typical experimental workflow for preclinical evaluation.
FTY720 Immunosuppressive Signaling Pathway
This compound Anti-Cancer Signaling Pathway (PP2A/c-Myc/p21 Axis)
This compound Anti-Cancer Signaling Pathway (ROS/PKCδ/Caspase-3 Axis)
Preclinical Evaluation Workflow for this compound
Logical Relationship: FTY720 vs. This compound
Conclusion
This compound represents a significant advancement in the development of FTY720-based anti-cancer therapeutics. By uncoupling the anti-cancer activity from the immunosuppressive effects, this compound offers a promising new avenue for the treatment of various malignancies. Its distinct mechanism of action, centered on the activation of the PP2A tumor suppressor, provides a strong rationale for its further preclinical and clinical development. This technical guide has provided a comprehensive overview of the key data and methodologies related to this compound, which should serve as a valuable resource for the scientific community. Continued research into the full therapeutic potential and molecular targets of this compound is warranted and holds the promise of delivering a novel and effective cancer therapy.
References
- 1. SHP-1 phosphatase activity [bio-protocol.org]
- 2. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caspase3 assay [assay-protocol.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 14. An Orthotopic Implantation Mouse Model of Hepatocellular Carcinoma with Underlying Liver Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedgrid.com [biomedgrid.com]
- 17. Orthotopic Model of Hepatocellular Carcinoma in Mice | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to DT-061: A Novel Small-Molecule Activator of Protein Phosphatase 2A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating key oncogenic signaling pathways. Its inactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of DT-061, a novel, orally bioavailable small-molecule activator of PP2A (SMAP). DT-061 acts as a "molecular glue," selectively stabilizing the PP2A-B56α holoenzyme. This stabilization enhances the dephosphorylation of critical oncoproteins, most notably c-MYC, leading to their degradation and subsequent inhibition of tumor growth. This guide details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for key assays, and the signaling pathways modulated by DT-061.
Introduction to DT-061
DT-061 is a first-in-class small-molecule activator of PP2A, developed from the reengineering of tricyclic neuroleptic compounds to enhance anticancer potency and reduce central nervous system side effects[1][2]. It has demonstrated significant preclinical efficacy in various cancer models, including those driven by KRAS mutations and MYC overexpression[3][4]. DT-061 represents a promising therapeutic strategy by restoring the tumor-suppressive function of PP2A. While the primary mechanism is reported as the stabilization of the PP2A/B56α complex, some studies have suggested potential PP2A-independent cytotoxic effects involving Golgi/ER stress, a consideration for ongoing research and development[5][6][7].
Mechanism of Action
DT-061's primary mechanism of action is the selective stabilization of the PP2A heterotrimer containing the B56α regulatory subunit[2][5][8]. Cryo-electron microscopy studies have revealed that DT-061 binds to a unique pocket at the interface of the Aα (scaffolding), Cα (catalytic), and B56α (regulatory) subunits[5][6]. This binding acts as a "molecular glue," preventing the dissociation of the active enzyme complex[2]. This stabilization leads to increased dephosphorylation of B56α-specific substrates, a key one being the oncoprotein c-MYC at the Serine 62 residue, which marks it for proteasomal degradation[2][8].
Quantitative Data
The following tables summarize the key quantitative data for DT-061 from various preclinical studies.
Table 1: Binding Affinity and In Vitro Activity
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) | 235 nM | Isothermal Titration Calorimetry (ITC) with PPP2R1A (Aα subunit) | [5] |
| PP2A Activation | 20-30% increase | In vitro phosphatase assay with PP2A-B56γ and AC complex (at 20 µM DT-061) | [5] |
Table 2: In Vitro Cellular Efficacy (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Source |
| H1975 | Lung Adenocarcinoma | ~15-20 µM (approx.) | 48 hours | [9] |
| H1650 | Lung Adenocarcinoma | ~15-20 µM (approx.) | 48 hours | [9] |
| HCC827 | Lung Adenocarcinoma | 14.3 µM | 48 hours | |
| H3255 | Lung Adenocarcinoma | 12.4 µM | 48 hours | |
| REC1 (sensitive) | Mantle Cell Lymphoma | 15.4 µM | Not Specified | [10] |
| REC1 (resistant) | Mantle Cell Lymphoma | 11.7 µM | Not Specified | [10] |
| Mino (sensitive) | Mantle Cell Lymphoma | 13.0 µM | Not Specified | [10] |
| Mino (resistant) | Mantle Cell Lymphoma | 13.6 µM | Not Specified | [10] |
| Marver-1 (sensitive) | Mantle Cell Lymphoma | 12.4 µM | Not Specified | [10] |
| Marver-1 (resistant) | Mantle Cell Lymphoma | 12.9 µM | Not Specified | [10] |
| FL5.12 | Mouse Hematopoietic | 15.2 µM | 48 hours | [3] |
Table 3: In Vivo Efficacy
| Cancer Model | Mouse Strain | Dosage & Administration | Treatment Duration | Outcome | Source |
| H441 Xenograft | BALB/c nu/nu | 5 mg/kg, oral gavage | 4 weeks | Inhibition of tumor growth | [3] |
| H358 Xenograft | Not Specified | 5 mg/kg, oral gavage | 4 weeks | Inhibition of tumor growth | [3] |
| EnzaR VCaP Xenograft | Not Specified | 15 mg/kg or 50 mg/kg, twice daily, oral | 4 weeks | Dramatic tumor regression | |
| MEC1 Xenograft | Rag2-/-γC-/- | 15 mg/kg, twice daily, oral gavage | Until endpoint | Inhibition of tumor growth | [10] |
| KRAS LA2 Transgenic | Not Specified | 15 mg/kg, twice daily, oral | 3 weeks | Reduced tumor volume | [11] |
Signaling Pathways Modulated by DT-061
DT-061 primarily impacts signaling pathways downstream of the PP2A-B56α holoenzyme. The most well-documented effect is the dephosphorylation and subsequent degradation of c-MYC. Additionally, by activating PP2A, DT-061 can counteract aberrant kinase signaling, such as in the PI3K/AKT and MAPK/ERK pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize DT-061.
Co-Immunoprecipitation (Co-IP) for PP2A Holoenzyme Analysis
This protocol is for determining the effect of DT-061 on the composition of PP2A holoenzymes.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-V5 for V5-tagged PP2A-A subunit)
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., H358 lung adenocarcinoma cells stably expressing a tagged PP2A-A subunit) to ~80-90% confluency. Treat cells with the desired concentration of DT-061 or vehicle control (DMSO) for the specified time (e.g., 3 µM for 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and discard them, keeping the supernatant.
-
Immunoprecipitation: Add the primary antibody specific to the tagged PP2A subunit to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluates by Western blotting using antibodies against various PP2A subunits (e.g., B55α, B56α) or by mass spectrometry for a global interaction analysis.
NanoBiT® Split-Luciferase Assay for Protein-Protein Interaction
This assay is used to measure the DT-061-induced stabilization of the PP2A-B56α interaction in living cells[12].
Principle: The NanoLuc® luciferase is split into two subunits, a large bit (LgBiT) and a small bit (SmBiT), which have a low affinity for each other[13]. When fused to two interacting proteins, the interaction brings LgBiT and SmBiT into close proximity, reconstituting a functional luciferase that generates a luminescent signal upon addition of a substrate[13][14][15].
Procedure Outline:
-
Vector Construction: Clone the coding sequences of the PP2A-A subunit and the B56α subunit into NanoBiT® vectors, creating fusion constructs (e.g., PP2A-A-LgBiT and SmBiT-B56α).
-
Transfection: Co-transfect the fusion constructs into a suitable cell line (e.g., HEK293T or H358) in a 96-well plate format.
-
Compound Treatment: After 24-48 hours, treat the cells with a dilution series of DT-061 or vehicle control.
-
Signal Detection: Add the Nano-Glo® Live Cell substrate to the wells and measure luminescence using a plate reader. The increase in luminescence is proportional to the stabilization of the protein-protein interaction.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DT-061 in a subcutaneous xenograft model[16].
Materials:
-
Immunocompromised mice (e.g., 6-8 week old BALB/c nude mice)
-
Cancer cell line (e.g., H441, MEC1)
-
Matrigel (optional, to improve tumor take rate)
-
DT-061 formulated for oral gavage
-
Vehicle control (e.g., as specified in the primary study)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend a specific number of cells (e.g., 5 x 10^6) in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer DT-061 or vehicle via oral gavage at the specified dose and schedule (e.g., 5-50 mg/kg, once or twice daily).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or treatment duration), euthanize the mice. Harvest the tumors for downstream analyses such as immunohistochemistry (IHC) for biomarkers (e.g., c-MYC, cleaved caspase-3) or Western blotting.
Conclusion
DT-061 is a novel and potent small-molecule activator of PP2A with a distinct mechanism of action involving the stabilization of the PP2A-B56α holoenzyme. Preclinical data strongly support its potential as a therapeutic agent in various cancers, particularly those reliant on oncogenic drivers like c-MYC. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and develop this promising class of compounds. Future work will likely focus on optimizing its therapeutic window, exploring combination strategies, and further elucidating any potential off-target effects.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 | The EMBO Journal [link.springer.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma [insight.jci.org]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBiT® Protein:Protein Interaction System Protocol [promega.jp]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
The Divergent Paths of a Sphingosine Scaffold: A Technical Guide to the Structure-Activity Relationship of OSU-2S versus FTY720
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OSU-2S, a non-immunosuppressive analog, in comparison to its parent compound, FTY720 (Fingolimod). It elucidates the key structural modifications that uncouple the potent cytotoxic effects from the immunosuppressive activity, offering insights for the rational design of novel cancer therapeutics.
Executive Summary
FTY720 (Fingolimod) is a well-established immunomodulatory drug approved for the treatment of multiple sclerosis. Its therapeutic effect is primarily mediated by its phosphorylated metabolite, FTY720-phosphate (FTY720-P), which acts as a potent agonist of sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][2][3] However, preclinical studies have revealed that FTY720 also possesses significant anti-cancer properties, which are independent of its effects on S1P receptors.[4] This discovery prompted the development of FTY720 analogs with the goal of separating the cytotoxic and immunosuppressive activities. This compound emerged as a lead candidate, demonstrating potent anti-tumor effects without the immunosuppressive liabilities of FTY720.[4][5] This guide dissects the critical structural determinants responsible for these divergent pharmacological profiles and details the distinct mechanisms of action.
Structural Comparison and Core SAR Insights
The fundamental difference in the structure-activity relationship between FTY720 and this compound lies in a subtle yet critical modification of the polar head group. This alteration prevents the in vivo phosphorylation of this compound, which is a prerequisite for FTY720's interaction with S1P receptors.
| Compound | Chemical Structure | Key Structural Feature | Consequence |
| FTY720 | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | Primary amine and hydroxyl groups | Readily phosphorylated by sphingosine (B13886) kinase 2 (SphK2) to FTY720-P.[4] |
| This compound | (S)-2-amino-2-methyl-4-(4-octylphenyl)butan-1-ol | Modified amino alcohol head group | Not a substrate for SphK2; cannot be phosphorylated.[4][6] |
This inability of this compound to be phosphorylated is the linchpin of its distinct pharmacological profile. While FTY720-P engages S1P receptors, leading to their internalization and subsequent lymphopenia[7], this compound does not interact with this pathway and therefore lacks immunosuppressive activity.[4] Instead, the anti-cancer effects of this compound are mediated through an entirely different mechanism.
Quantitative Comparison of In Vitro Cytotoxicity
This compound consistently demonstrates superior or comparable cytotoxic potency to FTY720 across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds in various cancer cell types.
| Cell Line | Cancer Type | This compound IC50 (µM) | FTY720 IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 2.4 | 4.8 | [4] |
| Hep3B | Hepatocellular Carcinoma | 2.4 | 4.2 | [4] |
| PLC5 | Hepatocellular Carcinoma | 3.5 | 6.2 | [4] |
| JeKo | Mantle Cell Lymphoma | More potent than FTY720 | - | [5] |
| Mino | Mantle Cell Lymphoma | More potent than FTY720 | - | [5] |
Mechanistic Divergence: Signaling Pathways
The differential phosphorylation of FTY720 and this compound dictates their engagement with distinct downstream signaling pathways.
FTY720: S1P Receptor-Mediated Immunosuppression
The mechanism of FTY720-induced immunosuppression is a well-characterized pathway involving its phosphorylation and subsequent interaction with S1P receptors.
This compound: S1P Receptor-Independent Cytotoxicity
In contrast, this compound exerts its anti-cancer effects through a pathway that is independent of S1P receptors and is centered on the induction of oxidative stress.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the structure-activity relationship and mechanisms of action of this compound and FTY720.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or FTY720 for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Treat cells with this compound or FTY720 for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Sphingosine Kinase 2 (SphK2) Phosphorylation Assay
Principle: This assay determines whether a compound is a substrate for SphK2 by measuring the incorporation of radiolabeled phosphate.
Protocol:
-
Incubate the test compound (FTY720 or this compound) with recombinant human SphK2 in a reaction buffer containing [γ-³²P]ATP.
-
Stop the reaction and spot the mixture onto a silica (B1680970) thin-layer chromatography (TLC) plate.
-
Separate the phosphorylated and non-phosphorylated forms of the compound using an appropriate solvent system.
-
Visualize the radiolabeled spots by autoradiography. The presence of a radiolabeled spot corresponding to the phosphorylated compound indicates that it is a substrate for SphK2.
S1P1 Receptor Internalization Assay
Principle: This assay visualizes the effect of a compound on the localization of the S1P1 receptor, typically using fluorescence microscopy with a fluorescently tagged receptor.
Protocol:
-
Transfect cells with a plasmid encoding a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).
-
Treat the cells with the test compound (e.g., FTY720-P).
-
Fix the cells at various time points and visualize the localization of the S1P1-GFP fusion protein using a fluorescence microscope.
-
Receptor internalization is observed as a shift from a predominantly plasma membrane localization to intracellular vesicles.
Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Load the cells with DCFH-DA by incubating them in a medium containing the probe.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound or a vehicle control.
-
Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Caspase-3 Activity Assay
Principle: This is a fluorometric assay that measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay uses a synthetic substrate that is cleaved by active caspase-3 to release a fluorescent molecule.
Protocol:
-
Lyse the cells treated with this compound or a control.
-
Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measure the fluorescence generated from the cleavage of the substrate using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity in the sample.
In Vivo Efficacy
The differential in vitro activities of this compound and FTY720 translate to their in vivo effects. In xenograft models of hepatocellular carcinoma, this compound has been shown to be highly effective in suppressing tumor growth without causing the lymphopenia associated with FTY720.[4] This underscores the therapeutic potential of this compound as a non-immunosuppressive anti-cancer agent.
Conclusion
The structure-activity relationship of this compound versus FTY720 provides a compelling example of how targeted structural modifications can rationally redesign a drug's pharmacological profile. By preventing phosphorylation, this compound is diverted from the S1P receptor pathway, thereby abrogating the immunosuppressive effects of FTY720. Instead, this compound engages a distinct cytotoxic mechanism involving the induction of ROS and activation of the PKCδ-caspase-3 signaling cascade. This uncoupling of activities has resulted in a promising anti-cancer agent with a significantly improved safety profile compared to its parent compound. The insights gained from this comparative analysis offer a valuable blueprint for the future development of targeted cancer therapies.
References
- 1. Antitumor effects of this compound, a nonimmunosuppressive analogue of FTY720, in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - FTY720, a new alternative for treating blast crisis chronic myelogenous leukemia and Philadelphia chromosome–positive acute lymphocytic leukemia [jci.org]
- 4. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720 demonstrates promising preclinical activity for chronic lymphocytic leukemia and lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of a constrained azacyclic FTY720 analog enhances anti-leukemic activity without inducing S1P receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Leukemic Potential of OSU-2S: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-2S, a novel derivative of the immunosuppressant FTY720 (fingolimod), has emerged as a promising anti-leukemic agent. Devoid of the immunosuppressive properties of its parent compound, this compound exhibits potent cytotoxic effects across a range of leukemia subtypes, including Chronic Lymphocytic Leukemia (CLL), Acute Lymphoblastic Leukemia (ALL), and Acute Myeloid Leukemia (AML). This document provides a comprehensive technical overview of the anti-leukemic properties of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and visualizing the intricate signaling pathways it modulates.
Introduction
The landscape of leukemia treatment is continually evolving, with a pressing need for novel therapeutics that can overcome drug resistance and offer improved safety profiles. This compound, a synthetic FTY720 analog, represents a significant advancement in this area. Unlike FTY720, this compound does not interact with the sphingosine (B13886) 1-phosphate receptor 1 (S1PR1), thereby eliminating its immunosuppressive effects while retaining and, in some cases, enhancing its anti-cancer activity.[1] This whitepaper consolidates the current understanding of this compound as a potential therapeutic for various leukemias.
Mechanism of Action
The anti-leukemic activity of this compound is multifaceted, involving the modulation of key protein phosphatases, activation of protein kinase C (PKC), induction of oxidative stress, and ultimately, the initiation of apoptosis.
2.1. Modulation of Protein Phosphatases SHP1 and PP2A:
A primary mechanism of this compound involves the modulation of two critical protein phosphatases: SH2 domain-containing protein tyrosine phosphatase 1 (SHP1) and Protein Phosphatase 2A (PP2A).[1] this compound induces the phosphorylation of SHP1 at Serine 591, a modification that appears to be dependent on PKC activity.[1] This phosphorylation event is associated with the nuclear accumulation of SHP1.[1] Furthermore, this compound treatment leads to the activation of PP2A in primary CLL B-cells, and co-immunoprecipitation experiments suggest a crosstalk between PP2A and phosphorylated SHP1.[1] In AML, this compound-mediated PP2A activation has been shown to enforce terminal differentiation, proliferation arrest, and apoptosis through a c-Myc/p21 dependent axis.[2][3]
2.2. PKC-Dependent Cytotoxicity:
Several studies have highlighted the role of Protein Kinase C (PKC) in the cytotoxic effects of this compound.[4][5] The activation of PKC is a crucial step in the this compound-induced phosphorylation of SHP1.[1] In AML cells, this compound treatment resulted in increased PKC activation, leading to cell death, differentiation, and cell cycle arrest.[5]
2.3. Induction of Reactive Oxygen Species (ROS) and Caspase Activation:
This compound has been shown to induce the generation of reactive oxygen species (ROS) in primary CLL cells and canine lymphoma cells.[1][4] This oxidative stress contributes to the induction of apoptosis. The apoptotic cascade is further propagated by the activation of major caspases, including caspase-3, -8, and -9, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various leukemia cell lines and primary patient samples. The following tables summarize the key quantitative findings.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines and Primary Cells
| Cell Type/Leukemia Subtype | Cell Line(s) | Concentration | Time Point | Effect | Citation |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL B-cells (N=25) | 2 µM | 24 h | Significant Cytotoxicity | [4] |
| Prognostically Poor CLL | IGVH unmutated (N=8) | 2 µM | 24 h | Significant Cytotoxicity | [4] |
| Prognostically Poor CLL | Chromosome 17p deleted (N=5) | 2 µM | 24 h | Significant Cytotoxicity | [4] |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL Cells (N=9) | 8 µM | 24, 48, 72 h | Time-dependent cytotoxicity, more potent than Fludarabine | [4] |
| Acute Myeloid Leukemia (AML) | Patient-derived AML cells (n=13) | Increasing concentrations | 24 h | Dose-dependent cytotoxicity (Mean IC50 ~3.83 µM) | [2] |
| Acute Myeloid Leukemia (AML) | Patient-derived AML cells (n=13) | Increasing concentrations | 48 h | Dose-dependent cytotoxicity (Mean IC50 ~3.13 µM) | [2] |
Table 2: Effect of this compound on Protein Phosphatase Activity
| Cell Type | Treatment | Effect | Citation |
| Primary CLL B-cells | This compound or FTY720 | Increased in vitro PP2A phosphatase activity | [4] |
| AML Cell Lines (HL-60, MV4-11, Kasumi-1) | This compound (5 µM, 4h) | Significant increase in PP2A activity | [2] |
| Patient-derived AML cells (n=7) | This compound (5 µM, 4h) | Significant increase in PP2A activity | [2] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to investigate the anti-leukemic properties of this compound.
4.1. Cell Viability and Cytotoxicity Assays:
-
MTT Assay: To assess cell viability, leukemia cell lines are seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well. The absorbance is then measured to determine the percentage of viable cells relative to untreated controls.
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: To quantify apoptosis, cells are treated with this compound, harvested, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity and late-stage apoptosis or necrosis.
4.2. Western Blotting:
To analyze protein expression and phosphorylation status, cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., SHP1, p-SHP1, PP2A, caspases, PARP, c-Myc, p21), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.3. Co-Immunoprecipitation:
To investigate protein-protein interactions (e.g., between PP2A and p-SHP1), cell lysates are incubated with an antibody against one of the proteins of interest overnight. Protein A/G agarose (B213101) beads are then added to pull down the antibody-protein complex. The beads are washed, and the immunoprecipitated proteins are eluted and analyzed by western blotting using an antibody against the second protein of interest.
4.4. In Vitro Phosphatase Assay:
To measure the enzymatic activity of PP2A, a phosphatase assay kit is utilized. Cell lysates from this compound-treated and control cells are incubated with a specific phosphopeptide substrate. The amount of phosphate (B84403) released is then quantified by measuring the absorbance of a malachite green-phosphate complex.
4.5. Cell Cycle Analysis:
For cell cycle analysis, leukemia cells are treated with this compound, harvested, and fixed in ethanol. The fixed cells are then treated with RNase A and stained with propidium iodide. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathway in leukemia cells.
Caption: Workflow for preclinical evaluation of this compound.
In Vivo Efficacy
The promising in vitro results have been corroborated by in vivo studies. Administration of this compound to Eµ-Tcl-1 transgenic mice, a model for CLL, resulted in a significant reduction in circulating CD19+CD5+ leukemic B cells, demonstrating its therapeutic efficacy in a living organism.[1] Similarly, in murine models of AML, this compound treatment decreased leukemia-initiating stem cells, increased leukemic blast maturation, and improved overall survival.[2]
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent for the treatment of various leukemias. Its unique mechanism of action, centered on the modulation of protein phosphatases and induction of PKC-dependent apoptosis without causing immunosuppression, distinguishes it from existing therapies. The robust preclinical data, both in vitro and in vivo, strongly support its further clinical development. Future research should focus on elucidating the detailed molecular interactions within the SHP1-PP2A-PKC axis, identifying predictive biomarkers for patient response, and evaluating the efficacy of this compound in combination with other anti-leukemic agents to potentially achieve synergistic effects and overcome drug resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 7. Cell cycle arrest and apoptosis of leukemia cells induced by L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of OSU-2S on Non-Small-Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small-cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. OSU-2S, a non-immunosuppressive derivative of FTY720 (Fingolimod), has emerged as a promising anti-cancer agent, demonstrating significant inhibitory effects across various cancer cell types.[1][2][3] Unlike its parent compound, this compound does not induce phosphorylation by sphingosine (B13886) kinase 2 (SphK2), thereby avoiding immunosuppressive S1P1 receptor agonism while exhibiting enhanced anti-proliferative potency.[4] This guide provides a comprehensive technical overview of the current understanding of this compound's effects on NSCLC, focusing on its mechanism of action, data from in vitro and in vivo studies, and detailed experimental protocols.
Core Mechanism of Action in NSCLC
Current research indicates that this compound exerts its anti-tumor effects in NSCLC by targeting key proteins involved in cell proliferation and survival.[1][2][3] Bioinformatics analyses combined with experimental validation have identified Aurora Kinase A (AURKA) and Sphingosine-1-Phosphate Receptor 1 (S1PR1) as potential hub genes and targets for this compound.[1][2][3]
Specifically, this compound has been shown to:
-
Downregulate Phosphorylated AURKA (p-AURKA): While the total protein levels of AURKA may not be significantly altered, this compound treatment leads to a marked reduction in the phosphorylated, active form of AURKA (p-AURKA).[1][2] p-AURKA is a critical regulator of mitosis and is often overexpressed in LUAD, making it a key target for cancer therapy.[1]
-
Downregulate S1PR1 Expression: this compound significantly reduces the protein expression of S1PR1 in NSCLC cells.[1][2] S1PR1 is implicated in cancer cell proliferation, migration, and invasion, and its inhibition can induce apoptosis.[1]
The precise signaling pathways through which this compound regulates these targets are still under investigation, but their downregulation is associated with the observed anti-proliferative and anti-migration effects of the compound.[1][2]
Visualization of Signaling and Experimental Workflows
Signaling Pathway of this compound in NSCLC
Caption: Proposed mechanism of this compound in NSCLC.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Xenograft Model Workflow
Caption: Workflow for in vivo xenograft studies.
Summary of Preclinical Data
This compound has demonstrated significant anti-tumor activity against NSCLC both in cell culture and in animal models. Its effects are dose-dependent and target key cellular processes required for tumor growth and metastasis.[1][2]
In Vitro Efficacy
Studies using the A549 lung adenocarcinoma cell line have shown that this compound effectively inhibits critical aspects of cancer progression.[1][2]
Table 1: In Vitro Effects of this compound on A549 NSCLC Cells
| Assay Type | Endpoint Measured | Observation | Reference |
| Cell Viability (CCK-8) | Cell Proliferation | This compound inhibits A549 cell proliferation in a dose-dependent manner. | [1][2] |
| Colony Formation Assay | Clonogenic Survival | This compound treatment reduces the ability of A549 cells to form colonies. | [1][2] |
| Wound-Healing Assay | Cell Migration | This compound-treated A549 cells exhibit lower migratory ability. | [1][2] |
| Western Blot | Protein Expression | This compound significantly downregulates p-AURKA and S1PR1 protein levels with increasing concentrations. | [1][2] |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a xenograft mouse model using A549 cells.[1][2]
Table 2: In Vivo Effects of this compound in A549 Xenograft Model
| Model | Treatment | Endpoint Measured | Observation | Reference |
| A549 Xenograft | This compound (various doses) | Tumor Growth | This compound significantly inhibits tumor growth over the treatment period. | [1][2] |
| A549 Xenograft | This compound (various doses) | Proliferation (Ki-67) | This compound significantly downregulates the expression of the proliferation marker Ki-67 in tumor tissues. | [1] |
| A549 Xenograft | This compound (various doses) | Angiogenesis (VEGF) | This compound significantly downregulates the expression of the angiogenesis marker VEGF in tumor tissues. | [1] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability (CCK-8) Assay
This assay measures cell proliferation based on the metabolic activity of viable cells.
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[5][6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1.5 µM, 3 µM, 6 µM) and a vehicle control.[2] Incubate for the desired period (e.g., 24 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2][6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Wound-Healing (Scratch) Assay
This assay assesses collective cell migration.
-
Cell Seeding: Seed A549 cells in a 6-well or 24-well plate and grow to a confluent monolayer.[7]
-
Scratch Creation: Create a linear "wound" or scratch in the monolayer using a sterile 10 µL or 200 µL pipette tip.[7][8]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing different concentrations of this compound and a vehicle control. To isolate the effect on migration, a mitosis inhibitor like Mitomycin C can be added to prevent cell proliferation.[7][9]
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.[10]
-
Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of wound closure is calculated to determine cell migration speed.
Colony Formation Assay
This assay evaluates the long-term survival and proliferative capacity of single cells.
-
Cell Seeding: Plate a low density of A549 cells (e.g., 500-1000 cells/well) in 6-well plates.[3][4]
-
Treatment: Allow cells to attach, then treat with varying concentrations of this compound for 24 hours.
-
Incubation: Replace the drug-containing medium with a fresh complete medium and incubate for 10-14 days, allowing colonies to form.[11]
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde or methanol, and stain with 0.1% crystal violet.
-
Quantification: Count the number of visible colonies (typically >50 cells) in each well.
Western Blot Analysis
This technique is used to detect and quantify specific proteins (p-AURKA, S1PR1).
-
Cell Lysis: Treat A549 cells with this compound for 24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AURKA (e.g., Phospho-Aurora A Thr288) and S1PR1 overnight at 4°C.[13][14] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
A549 Xenograft Animal Model
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Cell Preparation: Harvest A549 cells and resuspend them in a sterile PBS or Matrigel solution.
-
Implantation: Subcutaneously inject A549 cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[1][15]
-
Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 50-100 mm³).[2][16]
-
Treatment: Randomize mice into treatment groups and administer this compound (e.g., via intraperitoneal injection) and a vehicle control for a specified duration (e.g., 35 days).[2]
-
Monitoring: Measure tumor volume with calipers twice weekly.[17] Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. A portion of the tumor tissue should be preserved for further analysis.[1][17]
Immunohistochemistry (IHC)
This technique is used to visualize the expression and localization of proteins (Ki-67, VEGF) in tumor tissue sections.
-
Tissue Preparation: Fix excised tumor tissues in formalin and embed them in paraffin. Cut 3-5 µm sections and mount them on slides.[18]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki-67 and VEGF overnight at 4°C.
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB chromogen, which produces a brown precipitate.[18]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.[19][20]
Conclusion and Future Directions
This compound demonstrates significant anti-tumor efficacy against non-small-cell lung cancer in preclinical models.[1][2][3] Its mechanism of action involves the downregulation of key oncogenic proteins p-AURKA and S1PR1, leading to the inhibition of cell proliferation and migration.[1][2] The data presented in this guide underscores the potential of this compound as a therapeutic candidate for NSCLC.
Future research should focus on elucidating the specific upstream signaling pathways that this compound modulates to affect its targets.[1][2] Further investigation into its efficacy in other NSCLC subtypes, including those with different driver mutations, and its potential in combination therapies will be crucial for its clinical translation.
References
- 1. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell counting kit‐8 (CCK8) assay [bio-protocol.org]
- 3. 2.7. Colony Formation Assay [bio-protocol.org]
- 4. 2.4. Colony formation assay [bio-protocol.org]
- 5. Cell counting Kit‐8 (CCK‐8) assay [bio-protocol.org]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wound healing assay - Wikipedia [en.wikipedia.org]
- 9. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijeais.org [ijeais.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Role of OSU-2S in Canine B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canine B-cell lymphoma, a prevalent malignancy in dogs, shares significant similarities with human non-Hodgkin lymphoma, positioning it as a valuable translational model for novel therapeutic development.[1] OSU-2S, a non-immunosuppressive derivative of FTY720 (Fingolimod), has emerged as a promising preclinical candidate, demonstrating potent anti-tumor activity in various hematological cancers.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's role in canine B-cell lymphoma, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The core mechanism identified is the induction of apoptosis through the generation of reactive oxygen species (ROS).[2] While this compound is also known to activate Protein Phosphatase 2A (PP2A) in other hematological malignancies, its direct and detailed mechanism in canine B-cell lymphoma warrants further investigation.[3]
Preclinical Efficacy of this compound in Canine B-cell Lymphoma
This compound has demonstrated cytotoxic effects against canine B-cell lymphoma both in established cell lines and in primary cells from affected dogs. The primary mechanism of cell death induced by this compound is apoptosis.[2]
In Vitro Cytotoxicity
Studies have shown that this compound promotes cytotoxicity in canine B-cell lymphoma cell lines, CLBL-1 and 17–71, at concentrations as low as 2 µM after 24 hours of culture. Furthermore, this compound induced apoptosis in primary B-cell lymphoma cells obtained from seven dogs with spontaneous lymphoma.
| Cell Type | Compound | Concentration | Time Point | Effect | Reference |
| Canine B-cell Lymphoma Cell Lines (CLBL-1, 17-71) | This compound | 2 µM | 24 hours | Promoted cytotoxicity | |
| Primary Canine B-cell Lymphoma Cells (N=7 dogs) | This compound | Not specified | Not specified | Induced apoptosis |
Mechanism of Action: ROS-Mediated Apoptosis
The primary mechanism of action of this compound in canine B-cell lymphoma is the induction of reactive oxygen species (ROS).[2]
Signaling Pathway
This compound treatment leads to an increase in intracellular ROS levels in canine lymphoma cells. This oxidative stress is a key driver of the subsequent apoptotic cell death. While the precise upstream and downstream signaling events are still under full characterization in canine B-cell lymphoma, the central role of ROS has been established. In other hematological malignancies, this compound is known to activate the tumor suppressor protein phosphatase 2A (PP2A), which in turn modulates multiple signaling components leading to cell death.[3] It is plausible that a similar mechanism is at play in canine B-cell lymphoma, potentially linking PP2A activation to ROS production.
Role of ROS Scavenging
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in canine B-cell lymphoma.
Cell Culture
-
Cell Lines: Canine B-cell lymphoma cell lines CLBL-1 and 17–71 were used.
-
Primary Cells: Mononuclear cells were isolated from lymph node fine needle aspirates of dogs with spontaneous B-cell lymphoma via Ficoll centrifugation.
-
Culture Conditions: Cells were cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity and Apoptosis Assays
-
Objective: To determine the effect of this compound on the viability and apoptosis of canine B-cell lymphoma cells.
-
Methodology:
-
Seed cells in multi-well plates at a predetermined density.
-
Treat cells with varying concentrations of this compound (e.g., a starting concentration of 2 µM) or vehicle control for a specified time (e.g., 24 hours).
-
For apoptosis analysis, stain cells with fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide - PI).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of viable, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic (Annexin V and PI positive) cells.
-
Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the intracellular ROS levels in canine B-cell lymphoma cells following this compound treatment.
-
Methodology:
-
Culture and treat cells with this compound as described for the cytotoxicity assay.
-
For ROS scavenging experiments, pre-treat a subset of cells with N-acetyl cysteine (N-AC) before adding this compound.
-
Incubate the cells with dihydroethidium (B1670597) (DHE), a fluorescent probe that detects superoxide.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
-
Future Directions and Clinical Significance
The preclinical data strongly suggest that this compound is a viable candidate for further development as a therapeutic for canine B-cell lymphoma. Future studies should focus on:
-
In-depth Mechanistic Studies: Further elucidating the signaling pathways upstream and downstream of ROS production, including the definitive role of PP2A activation in the canine context.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical canine models of B-cell lymphoma to determine optimal dosing, treatment schedules, and potential toxicities.
-
Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies for canine lymphoma.
The development of this compound for veterinary oncology would not only provide a new therapeutic option for dogs with B-cell lymphoma but also accelerate the preclinical development of this compound for human clinical trials, given the comparative nature of the disease.
References
- 1. Oxidative stress in dogs with multicentric lymphoma: Effect of chemotherapy on oxidative and antioxidant biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-immunosuppressive FTY720-derivative this compound mediates reactive oxygen species mediated cytotoxicity in canine B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-immunosuppressive FTY720-derivative this compound mediates reactive oxygen species-mediated cytotoxicity in canine B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of OSU-2S: A Technical Guide
Foreword: The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that can selectively eliminate malignant cells while minimizing off-target effects. OSU-2S emerges from this paradigm, representing a strategic molecular refinement of a known immunosuppressant to unleash potent, targeted anti-cancer activity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Molecules
The development of this compound is intrinsically linked to its parent compound, FTY720 (Fingolimod), an immunosuppressive agent approved for treating multiple sclerosis.[1][2] Preclinical studies revealed that FTY720 possessed potent anti-cancer properties, inducing apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC).[2][3] However, its clinical utility as a cancer therapeutic was hampered by its profound immunosuppressive effects.[1][4]
The immunosuppressive action of FTY720 is dependent on its phosphorylation by sphingosine (B13886) kinase 2 (SphK2). The resulting FTY720-phosphate acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][3][5] Crucially, the anti-cancer activity of FTY720 was found to be largely independent of this S1P receptor modulation and was instead linked to the generation of reactive oxygen species (ROS).[1][3][5]
This dichotomy presented a clear pharmacological opportunity: to chemically modify FTY720 to create an analog that retains the desired cytotoxic effects while being unable to interact with the S1P signaling pathway, thus eliminating immunosuppression. This effort led to the development of this compound, a non-immunosuppressive FTY720 derivative that cannot be phosphorylated by SphK2.[3][4][5] this compound, therefore, represents a proof-of-concept in separating the anti-cancer and immunosuppressive activities of the FTY720 scaffold.[5]
Mechanism of Action
This compound exerts its anti-neoplastic effects through a multi-faceted mechanism, primarily centered on the induction of oxidative stress and the activation of key protein phosphatases.
The Core Pathway: ROS-PKCδ-Caspase-3 Axis
The principal mechanism by which this compound induces apoptosis in cancer cells, particularly in hepatocellular carcinoma, is through the activation of a specific signaling cascade.[3][5]
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS. This is achieved, in part, by upregulating the expression of the gp91phox subunit of the NADPH oxidase complex.[1]
-
Activation of Protein Kinase C delta (PKCδ): The surge in ROS acts as a critical upstream signal that activates PKCδ, a key mediator of apoptosis.[3][5]
-
Caspase-3 Activation and Feedback Loop: Activated PKCδ facilitates the activation of caspase-3, a primary executioner caspase in the apoptotic pathway. Activated caspase-3, in turn, can cleave and further activate PKCδ, creating a positive feedback loop that amplifies the apoptotic signal and leads to cell death, evidenced by the cleavage of substrates like poly (ADP-ribose) polymerase (PARP).[5]
This entire pathway is independent of S1P receptors, which is the key differentiator from FTY720.[3] The inability of this compound to be phosphorylated by SphK2 prevents its interaction with S1P receptors and also avoids what is essentially a metabolic inactivation of FTY720's anti-tumor activity.[3][5]
Protein Phosphatase 2A (PP2A) Activation
Beyond the ROS-PKCδ axis, this compound is also characterized as a novel activator of Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase that is often inactivated in various cancers and acts as a tumor suppressor.[6][7][8][9] PP2A activation by this compound contributes to its anti-cancer effects in several ways:
-
Modulation of Cell Fate: In acute myeloid leukemia (AML), PP2A activation by this compound enforces terminal myeloid differentiation, proliferation arrest, and apoptosis through a c-Myc/p21 axis.[8]
-
Metabolic Reprogramming: In lymphoma cells, this compound-induced PP2A activation leads to the dephosphorylation of FOXO1.[6][7] This, in turn, downregulates the expression of PGC1α, a master regulator of mitochondrial biogenesis, resulting in decreased mitochondrial mass and energy production, ultimately contributing to cytotoxicity.[6]
-
SHP1 Crosstalk: In chronic lymphocytic leukemia (CLL), this compound has been shown to modulate both PP2A and the tyrosine phosphatase SHP1, suggesting a crosstalk between these two critical phosphatases in mediating its cytotoxic effects.[10]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated across a range of cancer types, both in vitro and in vivo.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Comparison Compound | Comparison IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | ~2.5 | 24 | FTY720 | ~5.0 |
| Huh7 | Hepatocellular Carcinoma | ~2.5 | 24 | FTY720 | ~5.0 |
| PLC5 | Hepatocellular Carcinoma | ~3.0 | 24 | FTY720 | ~6.0 |
| A549 | Non-Small-Cell Lung Cancer | ~3.0 - 6.0 | 24 | - | - |
| CLBL-1 | Canine B-cell Lymphoma | < 2.0 | 24 | - | - |
| 17-71 | Canine B-cell Lymphoma | < 2.0 | 24 | - | - |
Data synthesized from preclinical studies.[5][11][12] IC50 values are approximate and can vary based on experimental conditions.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Cell Line | Host | Treatment | Outcome |
| Ectopic Subcutaneous | Hep3B (HCC) | Athymic Nude Mice | 5 mg/kg, i.p., daily | Complete suppression of tumor growth |
| Ectopic Subcutaneous | Hep3B (HCC) | Athymic Nude Mice | 10 mg/kg, i.p., daily | Complete suppression of tumor growth |
| Orthotopic | Hep3B (HCC) | Athymic Nude Mice | 10 mg/kg, i.p., daily | Significant suppression of tumor growth |
| Ectopic Subcutaneous | A549 (NSCLC) | Nude Mice | Not specified | Significant inhibition of tumor growth |
Data from studies on hepatocellular and non-small-cell lung cancer xenografts.[5][11]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | T½ (h) | CL (L/h/kg) | AUC (h·µg/L) | Bioavailability (%) |
| Intravenous (IV) | 5 | 15.6 | 3.06 | 1522 | 100 |
| Intraperitoneal (IP) | 5 | - | - | - | ~46 |
T½: Elimination half-life; CL: Clearance; AUC: Area under the curve. Data from a validated LC-MS/MS study.
Mandatory Visualizations
Logical Development of this compound
Caption: Developmental Rationale for this compound.
This compound Signaling Pathway
Caption: this compound Primary Apoptotic Signaling Pathway.
Preclinical Evaluation Workflow
Caption: Preclinical Evaluation Workflow for this compound.
Key Experimental Protocols
The following section details the methodologies for key experiments used in the characterization of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan (B1609692) product.[13] The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[14]
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13][15]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curve.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Cell Collection: Induce apoptosis with this compound. Harvest both adherent and suspension cells, collecting approximately 1-5 x 10^5 cells.[16]
-
Washing: Wash cells with cold 1X PBS to remove media.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[16][17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
-
Western Blotting for Protein Analysis
This technique is used to detect specific proteins (e.g., PARP, Caspase-3, PKCδ) in cell lysates to assess their expression or cleavage, which indicates pathway activation.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.
-
Protocol Outline:
-
Lysate Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target (e.g., anti-cleaved Caspase-3, anti-PARP, anti-PKCδ) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The presence of cleaved forms of Caspase-3 (17/19 kDa) and PARP (89 kDa) are indicative of apoptosis.[20][21]
-
Intracellular ROS Detection
This assay measures the overall level of reactive oxygen species within cells.
-
Principle: The cell-permeable compound 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used as a fluorescent probe.[22] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[22][23] The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a plate and treat with this compound or controls.
-
Loading with DCFH-DA: Wash the cells and incubate them with a DCFH-DA working solution (e.g., 10 µM) for 30-45 minutes at 37°C.[22][24][25]
-
Washing: Remove the DCFH-DA solution and wash the cells with buffer (e.g., PBS) to remove excess probe.[22][24]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm) or visualize the cells using a fluorescence microscope.[23][26]
-
In Vivo Tumor Xenograft Studies
These animal studies are critical for evaluating the anti-tumor efficacy and potential toxicity of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, either subcutaneously (ectopic model) or in the organ of origin (orthotopic model).[27] The mice are then treated with the drug, and tumor growth is monitored over time.
-
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 million Hep3B cells) subcutaneously into the flank of each mouse.[27][28]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at 5 mg/kg, this compound at 10 mg/kg). Administer treatment via a specified route (e.g., intraperitoneal injection) daily.
-
Monitoring: Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors and major organs may be collected for further analysis (e.g., histology, Western blot).
-
Conclusion
This compound stands as a successful example of rational drug design, where a deep understanding of a parent compound's dual pharmacology allowed for the creation of a targeted therapeutic. By eliminating the structural component responsible for immunosuppression, its potent, S1PR-independent anti-cancer mechanisms were isolated and enhanced. The core of its action lies in the induction of ROS-mediated apoptosis via the PKCδ-caspase-3 pathway, supplemented by its activity as a PP2A activator that disrupts cancer cell metabolism and proliferation. Robust preclinical data from in vitro and in vivo models have established this compound as a promising agent for cancer therapy, particularly in hepatocellular carcinoma and hematological malignancies, warranting its continued investigation and clinical development.
References
- 1. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antitumor effects of this compound, a nonimmunosuppressive analogue of FTY720, in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Evaluation of the Efficacy of this compound in the Treatment of Non-Small-Cell Lung Cancer and Screening of Potential Targets of Action | MDPI [mdpi.com]
- 12. Non-immunosuppressive FTY720-derivative this compound mediates reactive oxygen species mediated cytotoxicity in canine B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. doc.abcam.com [doc.abcam.com]
- 24. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 25. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 28. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
Methodological & Application
Protocol for In-Vitro Cell Culture Applications of OSU-2S
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-2S is a novel, non-immunosuppressive analog of FTY720 (fingolimod) that has demonstrated significant anti-neoplastic activity in various cancer cell lines. Unlike its parent compound, this compound does not act on sphingosine-1-phosphate (S1P) receptors, thus avoiding immunosuppressive side effects. Its primary mechanisms of action include the activation of the ROS-PKCδ-caspase-3 signaling pathway and the activation of protein phosphatase 2A (PP2A), leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the in-vitro use of this compound, including cell culture preparation, experimental procedures, and data analysis.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| Huh7 | Hepatocellular Carcinoma | 2.4 |
| Hep3B | Hepatocellular Carcinoma | 2.4 |
| PLC5 | Hepatocellular Carcinoma | 3.5 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound and a general experimental workflow for assessing its in-vitro effects.
Figure 1: this compound Signaling Pathway. This diagram illustrates the induction of apoptosis via the ROS-PKCδ-caspase-3 pathway and cell cycle arrest through PP2A activation.
Figure 2: Experimental Workflow. A general workflow for in-vitro evaluation of this compound, from cell preparation to analysis of cellular effects.
Experimental Protocols
This compound Stock Solution Preparation and Storage
It is crucial to properly dissolve and store this compound to ensure its stability and activity.
-
Stock Solution Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can aid dissolution.
-
-
Storage:
-
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Stock solutions of this compound in methanol (B129727) have been shown to be stable for up to 3 months at -80°C.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is kept at a non-toxic level (typically ≤ 0.5%).
-
Cell Culture and Seeding
The following are general guidelines for culturing cell lines used in this compound studies. Optimal seeding densities should be determined empirically for each cell line and assay.
-
Hepatocellular Carcinoma (HCC) Cell Lines (Huh7, Hep3B, PLC/PRF/5):
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Seeding Density for Viability Assays (96-well plate): A starting point of 5,000 to 10,000 cells per well is recommended.
-
-
Non-Small Cell Lung Cancer (NSCLC) Cell Line (A549):
-
Chronic Lymphocytic Leukemia (CLL) Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Western Blot Analysis for PARP Cleavage and PKCδ Activation
Western blotting is used to detect changes in the expression and post-translational modification of specific proteins.
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-PKCδ, anti-phospho-PKCδ)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Stability and Reproducibility
The stability of this compound in cell culture media at working concentrations has not been extensively reported. For long-term experiments, it is advisable to replenish the medium with freshly diluted this compound every 24-48 hours to ensure a consistent concentration. Always include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells to account for any solvent effects. It is also recommended to perform a dose-response curve for DMSO on your specific cell line to determine the highest non-toxic concentration.
References
- 1. Quantification of this compound, a novel derivative of FTY720, in mouse plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new protocol for long‐term culture of a specific subpopulation of liver cancer stem cells enriched by cell surface markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Term versus Long-Term Culture of A549 Cells for Evaluating the Effects of Lipopolysaccharide on Oxidative Stress, Surfactant Proteins and Cathelicidin LL-37 | MDPI [mdpi.com]
Application Notes and Protocols for OSU-2S Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of OSU-2S, a non-immunosuppressive analog of FTY720, in mouse xenograft models for preclinical cancer research.
Introduction
This compound is a novel anti-cancer agent that has demonstrated significant efficacy in suppressing tumor growth in various cancer models.[1] Unlike its parent compound FTY720, this compound does not exhibit immunosuppressive effects, making it a promising candidate for targeted cancer therapy.[2][3] Its mechanism of action is primarily attributed to the activation of the protein kinase C delta (PKCδ) signaling pathway, leading to caspase-dependent apoptosis in cancer cells.[2][3] These notes are intended to guide researchers in the design and execution of in vivo studies to evaluate the anti-tumor activity of this compound using mouse xenograft models.
Mechanism of Action
This compound exerts its anti-tumor effects through the activation of a pro-apoptotic signaling cascade. It has been shown to upregulate the expression of the gp91phox subunit of NADPH oxidase, leading to an increase in reactive oxygen species (ROS) production.[2] This elevation in ROS activates PKCδ, which in turn initiates a positive feedback loop with caspase-3, culminating in apoptosis.[2] Notably, the anti-proliferative activity of this compound is independent of sphingosine-1-phosphate (S1P) receptor agonism, which is responsible for the immunosuppressive effects of FTY720.[3] In some cancer types, such as non-small-cell lung cancer, this compound has also been shown to down-regulate the expression of S1PR1 and Aurora Kinase A (AURKA).[4]
This compound Signaling Pathway
Data Presentation: In Vivo Efficacy of this compound in Mouse Xenograft Models
The following tables summarize the quantitative data from various studies on the administration of this compound in mouse xenograft models.
Table 1: this compound Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Model
| Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Hep3B | Athymic Nude | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 42 days | ~60% reduction in tumor volume | [2][5] |
| Hep3B | Athymic Nude | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 42 days | ~80% reduction in tumor bioluminescence | [2][5][6] |
Table 2: this compound Efficacy in Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model
| Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| A549 | Not Specified | 2.5 mg/kg | Not Specified | Daily for 35 days | Significant reduction in tumor volume and weight | [7] |
| A549 | Not Specified | 5 mg/kg | Not Specified | Daily for 35 days | More pronounced reduction in tumor volume and weight | [7] |
| A549 | Not Specified | 10 mg/kg | Not Specified | Daily for 35 days | Most significant reduction in tumor volume and weight | [7] |
Table 3: this compound Efficacy in Acute Myeloid Leukemia (AML) Xenograft Model
| Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| Tet2-/-Flt3ITD | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | 3 times per week | Reduced immature cells and increased mature cells in bone marrow and spleen | [8] |
| Tet2-/-Flt3ITD | Not Specified | 60 mg/kg | Oral | 3 times per week | Data excluded from survival analysis | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound in mouse xenograft models.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a cell line-derived xenograft (CDX) model, a common approach for initial in vivo efficacy studies.[9] Patient-derived xenograft (PDX) models, which involve the direct engraftment of patient tumor fragments, can also be utilized for more clinically relevant studies.[10][11]
Materials:
-
Cancer cell line of interest (e.g., Hep3B, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., athymic nude, NOD-SCID), 4-6 weeks old[12][13]
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic agent (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer.
-
Assess cell viability using trypan blue exclusion; viability should be >90%.[13]
-
Resuspend the cell pellet in sterile, serum-free medium or PBS at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL). For some cell lines, resuspending in a 1:1 mixture of medium and Matrigel can improve tumor establishment.
-
-
Tumor Implantation:
-
Allow mice to acclimatize for at least one week before any procedures.
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave and sterilize the injection site, typically the flank.[13]
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank.
-
Monitor the animals regularly for tumor formation.
-
-
Tumor Monitoring and Measurement:
Protocol 2: Formulation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle components (e.g., 2-hydroxypropyl-β-cyclodextrin, DMSO, PEG400, saline)
-
Sterile injection supplies
Procedure:
-
Formulation:
-
This compound can be formulated for intraperitoneal (i.p.) injection or oral gavage.
-
A common vehicle for i.p. injection is 2-hydroxypropyl-β-cyclodextrin in saline.[8]
-
For oral administration, a co-solvent system such as DMSO and PEG400 in saline can be used.
-
The final concentration of the formulation should be calculated based on the desired dose (e.g., 5-10 mg/kg) and the average weight of the mice.
-
Ensure the final formulation is a clear solution or a homogenous suspension.
-
-
Administration:
-
Administer this compound to the mice according to the predetermined schedule (e.g., daily, 3 times per week).
-
For i.p. injection, gently restrain the mouse and inject the solution into the lower abdominal quadrant.
-
For oral gavage, use a proper gavage needle to deliver the solution directly into the stomach.
-
A vehicle control group receiving the formulation without this compound is essential.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.[2]
-
Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Experimental Workflow for this compound Xenograft Study
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).[13] Ethical considerations include minimizing animal suffering, using the minimum number of animals necessary to obtain statistically significant results, and defining clear humane endpoints for the study.[14][15][16][17][18]
Conclusion
This compound represents a promising therapeutic agent for various cancers, and mouse xenograft models are a crucial tool for its preclinical evaluation. The protocols and data presented in these application notes provide a framework for conducting robust in vivo studies to further investigate the anti-tumor efficacy of this compound. Careful experimental design, adherence to established protocols, and ethical treatment of animals are paramount for obtaining reliable and reproducible results.
References
- 1. This compound/Sorafenib Synergistic Antitumor Combination against Hepatocellular Carcinoma: The Role of PKCδ/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effects of this compound, a nonimmunosuppressive analogue of FTY720, in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bsu.edu.eg [bsu.edu.eg]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Evaluation of the Efficacy of this compound in the Treatment of Non-Small-Cell Lung Cancer and Screening of Potential Targets of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethical Considerations in Mouse Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. unige.ch [unige.ch]
Application Notes and Protocols for Western Blot Analysis of OSU-2S Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of OSU-2S, a non-immunosuppressive FTY720 analog, on cancer cells. The protocols and data presented herein are compiled from various research findings and are intended to serve as a foundational resource for investigating the mechanism of action of this compound.
Introduction to this compound
This compound is a derivative of the immunomodulatory drug FTY720 (fingolimod) that has been developed as a potential anti-cancer agent. Unlike its parent compound, this compound does not exhibit significant immunosuppressive activity, making it a more targeted candidate for cancer therapy.[1] Research has demonstrated that this compound induces apoptosis and inhibits proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).[2][3] Its mechanism of action is multifaceted, primarily involving the activation of protein phosphatase 2A (PP2A) and the reactive oxygen species (ROS)-protein kinase C delta (PKCδ) signaling pathway.[2][4]
Key Signaling Pathways Affected by this compound
Western blot analysis is a crucial technique to elucidate the molecular pathways modulated by this compound. Key proteins and pathways to investigate include:
-
Apoptosis Induction: this compound treatment leads to the activation of the intrinsic apoptotic pathway. This can be monitored by assessing the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP).[2]
-
ROS-PKCδ Signaling: A central mechanism of this compound-induced cell death is the generation of ROS and subsequent activation of PKCδ.[2] Western blotting can be used to detect the expression and cleavage of PKCδ.
-
Cell Survival and Proliferation Pathways: this compound has been shown to modulate key signaling nodes that promote cancer cell survival and proliferation. These include the PI3K/Akt and MEK/ERK pathways. Western blot analysis can quantify changes in the phosphorylation status of proteins like Akt and ERK.[5]
-
Cell Cycle Regulation: The compound can induce cell cycle arrest, which can be investigated by examining the expression levels of cell cycle-related proteins such as cyclins and cyclin-dependent kinases.[5]
-
Other Potential Targets: In specific cancer types, this compound may have unique targets. For instance, in NSCLC, it has been shown to affect the expression of phosphorylated Aurora Kinase A (p-AURKA) and Sphingosine-1-Phosphate Receptor 1 (S1PR1).[3]
Data Presentation: Quantitative Western Blot Analysis of this compound Treated Cancer Cells
The following tables summarize the observed effects of this compound on various protein markers in different cancer cell lines, as determined by Western blot analysis.
Table 1: Effect of this compound on Apoptosis-Related Proteins in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Treatment (this compound) | Protein Target | Observed Effect | Reference |
| Hep3B, Huh7 | 5 µM, 12-24h | Cleaved PARP | Increased cleavage | [2][5] |
| Hep3B, Huh7 | 5 µM, 12-24h | Cleaved Caspase-3 | Increased cleavage | |
| Hep3B | 0-5 µM, 24h | Cleaved PKCδ (38 kDa) | Dose-dependent increase | [6] |
Table 2: Effect of this compound on Cell Survival and Proliferation Pathways in HCC Cells
| Cell Line | Treatment (this compound) | Protein Target | Observed Effect | Reference |
| Huh7 | 2.5 µM, 24h | p-Akt (Ser473) | Decreased phosphorylation | [5] |
| Huh7 | 2.5 µM, 24h | p-GSK3β (Ser9) | Decreased phosphorylation | [5] |
| Hep3B | 1.25, 2.5 µM (in combination with Sorafenib) | p-ERK1/2 | Decreased phosphorylation | [6] |
| Huh7 | 2.5 µM, 24h | Cyclin D1 | Decreased expression | [5] |
Table 3: Effect of this compound on Target Proteins in Non-Small-Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment (this compound) | Protein Target | Observed Effect | Reference |
| A549 | Various concentrations, 24h | p-AURKA | Dose-dependent decrease | [3] |
| A549 | Various concentrations, 24h | S1PR1 | Dose-dependent decrease | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Treated Cancer Cells
1. Cell Culture and Treatment:
1.1. Culture cancer cells (e.g., Hep3B, Huh7, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
1.2. Seed cells in 6-well plates or 100 mm dishes and allow them to attach overnight.
1.3. Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time points (e.g., 6, 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
2. Protein Extraction:
2.1. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
2.2. Lyse the cells on ice using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube.
2.4. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
2.5. Collect the supernatant containing the total protein extract.
3. Protein Quantification:
3.1. Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
4.1. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
4.2. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
4.3. Run the gel at a constant voltage until the dye front reaches the bottom.
4.4. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
5.1. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
5.2. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Tables 1-3 for examples of target proteins and refer to manufacturer's datasheet for recommended dilutions).
5.3. Wash the membrane three times with TBST for 10 minutes each.
5.4. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
5.5. Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
6.1. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6.2. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Workflows
Caption: this compound induced apoptotic signaling pathway.
Caption: General workflow for Western blot analysis.
References
- 1. This compound/Sorafenib Synergistic Antitumor Combination against Hepatocellular Carcinoma: The Role of PKCδ/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Efficacy of this compound in the Treatment of Non-Small-Cell Lung Cancer and Screening of Potential Targets of Action | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bsu.edu.eg [bsu.edu.eg]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Determining OSU-2S Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-2S, a non-immunosuppressive derivative of FTY720, has demonstrated significant anti-proliferative and cytotoxic effects in various cancer cell lines.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.
Mechanism of Action of this compound
This compound induces apoptosis in cancer cells through multiple signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn activates protein kinase C delta (PKCδ).[1] Activated PKCδ then triggers a caspase cascade, ultimately leading to apoptosis.[1][5] Additionally, this compound has been shown to down-regulate the expression of phosphorylated Aurora Kinase A (p-AURKA) and Sphingosine-1-Phosphate Receptor 1 (S1PR1), both of which are implicated in tumor growth and survival.[5]
Quantitative Data: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by the MTT assay after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 2.4 | [1][3] |
| Hep3B | Hepatocellular Carcinoma | 2.4 | [1][3] |
| PLC5 | Hepatocellular Carcinoma | 3.5 | [1][3] |
| A549 | Non-Small-Cell Lung Cancer | Dose-dependent inhibition observed | [5] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.
Materials and Reagents
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[4]
-
96-well flat-bottom sterile cell culture plates
-
Adherent cancer cell line of interest
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.
Day 2: this compound Treatment
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. It is recommended to perform a wide range of concentrations initially to determine the effective dose range.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO). Each treatment should be performed in triplicate.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Day 3: MTT Assay and Data Collection
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[3]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, carefully remove the MTT solution. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated using appropriate software (e.g., GraphPad Prism, Microsoft Excel).
References
- 1. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bsu.edu.eg [bsu.edu.eg]
- 4. This compound/Sorafenib Synergistic Antitumor Combination against Hepatocellular Carcinoma: The Role of PKCδ/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Efficacy of this compound in the Treatment of Non-Small-Cell Lung Cancer and Screening of Potential Targets of Action [mdpi.com]
- 6. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Colony Formation Assay with OSU-2S Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the colony formation assay to evaluate the anti-proliferative effects of OSU-2S, a novel anti-cancer agent.
Introduction
This compound is a non-immunosuppressive analogue of FTY720 that has demonstrated potent anti-cancer activities in various cancer models. It has been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. The colony formation assay, a well-established in vitro method, is an essential tool for assessing the long-term effects of therapeutic compounds like this compound on the clonogenic survival and proliferative capacity of cancer cells. This document outlines the principles, protocols, and expected outcomes of treating cancer cells with this compound in a colony formation assay.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through multiple mechanisms, which can vary depending on the cancer type. A key pathway involves the induction of apoptosis through the generation of reactive oxygen species (ROS). In hepatocellular carcinoma (HCC), this compound stimulates NADPH oxidase, leading to increased ROS production. This, in turn, activates protein kinase C delta (PKCδ), which then triggers a caspase-3-dependent apoptotic cascade.[1][2] Furthermore, studies in non-small-cell lung cancer (NSCLC) have indicated that this compound can down-regulate the expression of Aurora Kinase A (AURKA) and Sphingosine-1-Phosphate Receptor 1 (S1PR1), both of which are implicated in tumor growth and survival. Another identified mechanism, particularly in lymphoma, is the activation of Protein Phosphatase 2A (PP2A), which leads to the dephosphorylation of FOXO1, a key regulator of metabolic processes crucial for cancer cell survival.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on different cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit 50% of cell viability, are derived from cell viability assays and are indicative of the compound's potency in inhibiting cell proliferation, a key aspect measured by the colony formation assay.
Table 1: IC50 Values of this compound in Hepatocellular Carcinoma (HCC) Cell Lines after 24 hours of Treatment [1]
| Cell Line | IC50 (µM) |
| Huh7 | 2.4 |
| Hep3B | 2.4 |
| PLC5 | 3.5 |
Table 2: Hypothetical Colony Formation Assay Data with this compound Treatment in A549 (NSCLC) Cells
This table presents a representative dataset that might be obtained from a colony formation assay. The values are for illustrative purposes to guide researchers in their data presentation.
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | 185 ± 12 | 92.5 | 1.00 |
| 1.0 | 132 ± 9 | 66.0 | 0.71 |
| 2.5 | 88 ± 7 | 44.0 | 0.48 |
| 5.0 | 41 ± 5 | 20.5 | 0.22 |
| 10.0 | 12 ± 3 | 6.0 | 0.06 |
Experimental Protocols
Protocol 1: Standard Colony Formation Assay (for Adherent Cells, e.g., A549)
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells using a hemocytometer.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates containing complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete culture medium to each well.
-
Incubate the plates for 10-14 days, or until visible colonies are formed. Change the medium every 2-3 days.
-
-
Staining and Counting:
-
Once colonies are of a sufficient size (typically >50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies in each well. Colonies are typically defined as clusters of 50 or more cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells
Protocol 2: Soft Agar (B569324) Colony Formation Assay (for Anchorage-Independent Growth)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Noble Agar (autoclaved, 1.2% and 0.7% in sterile water)
-
6-well tissue culture plates
Procedure:
-
Bottom Agar Layer:
-
Prepare a 0.6% agar solution by mixing equal volumes of 1.2% Noble Agar (kept at 42°C in a water bath) and 2x complete culture medium (pre-warmed to 37°C).
-
Add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Cell Layer:
-
Harvest and count the cells.
-
Prepare a cell suspension in complete medium.
-
Prepare a 0.35% agar solution by mixing equal volumes of 0.7% Noble Agar (at 42°C) and the cell suspension containing the desired concentration of this compound. The final cell density should be around 5,000-10,000 cells per well.
-
Carefully layer 1 mL of this cell-agar mixture on top of the solidified bottom agar layer.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.
-
Feed the cells every 3-4 days by adding 200 µL of complete medium (with or without this compound, depending on the experimental design) on top of the agar.
-
-
Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.
-
Count the colonies using a microscope.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in different cancer types.
Experimental Workflow
Caption: Experimental workflow for the colony formation assay with this compound.
References
Combination Therapy of OSU-2S and Sorafenib: A Promising Approach for Hepatocellular Carcinoma
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced stages. Sorafenib (B1663141), a multi-kinase inhibitor, has been a standard first-line treatment, but its efficacy is often limited by resistance and adverse effects. A promising strategy to enhance the therapeutic window of sorafenib is its combination with other targeted agents. This document details the application and protocols for the combination therapy of sorafenib with OSU-2S, a novel non-immunosuppressive anticancer agent, in HCC. This compound acts as a Protein Kinase C delta (PKCδ) activator and has been shown to synergistically enhance the antitumor effects of sorafenib in preclinical studies.[1] This combination represents a therapeutically relevant approach that could lead to a new protocol for HCC treatment.[1]
The synergistic effect of the this compound and sorafenib combination is mediated, in part, through the activation of PKCδ.[1] This leads to an increase in apoptotic cell death, as evidenced by enhanced caspase 3/7 activity and PARP cleavage.[1] Furthermore, the sensitivity of HCC cells to this combination therapy is influenced by their p53 status.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and sorafenib in various HCC cell lines.
Table 1: IC50 Values of this compound and Sorafenib in HCC Cell Lines
| Cell Line | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| HepG2 | 1.8 ± 0.2 | 6.2 ± 0.7 |
| Huh7 | 2.5 ± 0.3 | 7.8 ± 0.9 |
| Hep3B | 3.1 ± 0.4 | 10.4 ± 1.2 |
| PLC5 | 3.9 ± 0.5 | 8.5 ± 1.0 |
Data represents the mean ± standard deviation from MTT assays performed 48 hours post-treatment. Data extracted from a preclinical study by Omar et al.
Table 2: Synergistic Anti-proliferative Effects of this compound and Sorafenib Combination
| Cell Line | This compound (µM) | Sorafenib (µM) | Combination Index (CI) |
| HepG2 | 1.25 | 2.5 | 0.65 |
| 2.5 | 5 | 0.58 | |
| Huh7 | 1.25 | 2.5 | 0.85 |
| 2.5 | 5 | 0.76 | |
| Hep3B | 1.25 | 5 | 0.72 |
| 2.5 | 10 | 0.61 | |
| PLC5 | 1.25 | 2.5 | 0.79 |
| 2.5 | 5 | 0.68 |
Combination Index (CI) values were calculated using the Chou-Talalay method. CI < 1 indicates synergism. Data extracted from a preclinical study by Omar et al.
Table 3: Effect of this compound and Sorafenib Combination on Apoptosis and Cell Migration/Invasion
| Parameter | Treatment | Fold Change/Inhibition (%) |
| Caspase 3/7 Activity (Hep3B cells) | Sorafenib (10 µM) + this compound (2.5 µM) | 1.5 to 3-fold increase |
| Cell Migration (Hep3B cells) | Sorafenib (5 µM) + this compound (1.25 µM) | ~40% inhibition |
| Cell Invasion (Hep3B cells) | Sorafenib (5 µM) + this compound (1.25 µM) | ~55% inhibition |
Data represents the approximate values interpreted from graphical data in a preclinical study by Omar et al.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in the synergistic action of this compound and sorafenib, and a typical experimental workflow for evaluating this combination therapy.
Caption: Signaling pathway of this compound and sorafenib combination in HCC.
Caption: Experimental workflow for evaluating this compound and sorafenib synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and sorafenib, alone and in combination, on HCC cells.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, Hep3B, PLC5)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Sorafenib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed HCC cells in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and sorafenib in culture medium. For combination studies, prepare a fixed ratio of the two drugs.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the drugs at the desired concentrations (single agents or combination). Include vehicle-treated (DMSO) wells as a control.
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values and Combination Index (CI) using appropriate software (e.g., CalcuSyn).
Caspase 3/7 Activity Assay
This protocol measures the induction of apoptosis by assessing the activity of caspases 3 and 7.
Materials:
-
HCC cells
-
This compound and Sorafenib
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed HCC cells in white-walled 96-well plates as described for the MTT assay.
-
Treat the cells with this compound, sorafenib, or their combination for 48 hours.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of key proteins in the signaling pathway.
Materials:
-
HCC cells
-
This compound and Sorafenib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PKCδ, anti-p53, anti-PARP, anti-pERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HCC cells in 6-well plates and treat with this compound, sorafenib, or their combination for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
Cell Migration and Invasion Assays
This protocol assesses the effect of the drug combination on the migratory and invasive potential of HCC cells using Transwell inserts.
Materials:
-
HCC cells
-
This compound and Sorafenib
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Starve the HCC cells in serum-free DMEM for 24 hours.
-
Resuspend the starved cells in serum-free DMEM containing this compound, sorafenib, or their combination.
-
Add 500 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ cells in 200 µL of the drug-containing serum-free medium into the upper chamber of the Transwell inserts.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
-
Express the results as the percentage of migrated/invaded cells compared to the vehicle-treated control.
References
Application Notes and Protocols for Liposomal Drug Delivery of OSU-2S
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-2S, a derivative of FTY720 (Fingolimod), is a promising anti-cancer agent that exhibits potent cytotoxicity across various cancer cell lines, including mantle cell lymphoma and hepatocellular carcinoma.[1][2] Unlike its parent compound, this compound is non-immunosuppressive, making it a more targeted and potentially safer therapeutic candidate.[2][3] Its mechanism of action involves the activation of protein kinase Cδ (PKCδ) signaling, independent of sphingosine-1-phosphate (S1P) receptors.[2] However, like many small molecule inhibitors, this compound is hydrophobic, which can present challenges in its formulation and delivery, potentially limiting its bioavailability and therapeutic efficacy.[4][5]
Liposomal drug delivery systems offer a versatile platform to address these challenges.[6][7][8] These systems are biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[6][7] For hydrophobic drugs like this compound, the molecule can be incorporated into the lipid bilayer of the liposome (B1194612).[4] This encapsulation can improve drug solubility, stability, and pharmacokinetic profiles, and can also enable targeted delivery to tumor tissues, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[8][9]
These application notes provide detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of this compound-loaded liposomes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₈ClNO₂ | [3] |
| Molecular Weight | 371.99 g/mol | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | -20°C for long term | [3] |
Table 2: Example Liposomal Formulation of this compound
| Component | Molar Ratio | Purpose |
| Egg Phosphatidylcholine (Egg PC) | - | Primary bilayer component |
| Cholesterol | - | Stabilizes the lipid bilayer |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) | - | Provides "stealth" characteristics to prolong circulation time |
| This compound | - | Active Pharmaceutical Ingredient |
Table 3: Key Parameters for Characterization of this compound Liposomes
| Parameter | Technique | Typical Values |
| Vesicle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -30 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | > 80% |
| Drug Loading (%) | UV-Vis Spectroscopy or HPLC | 1 - 5% |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes using the Ethanol (B145695) Injection Method
This protocol is adapted from a method used for encapsulating this compound into liposomes.[1]
Materials:
-
This compound
-
Egg Phosphatidylcholine (Egg PC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Absolute Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm and 200 nm pore sizes)
-
Magnetic stirrer and stir bar
Procedure:
-
Lipid Film Preparation: a. Dissolve Egg PC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. The molar ratio of the lipids can be optimized, but a common starting point is 55:40:5 (Egg PC:Cholesterol:DSPE-PEG2000). b. Create a thin lipid film by removing the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 37-40°C). c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
This compound Solution Preparation: a. Dissolve this compound in absolute ethanol to a desired concentration (e.g., 1 mg/mL).
-
Liposome Formation: a. Hydrate the lipid film with the ethanolic this compound solution by rotating the flask at a temperature above the lipid transition temperature. b. Once the film is fully hydrated, inject this lipid-drug mixture into a 10-fold excess volume of pre-warmed PBS (pH 7.4) under constant stirring.[1] The injection should be done slowly and steadily.
-
Extrusion: a. To obtain unilamellar vesicles with a uniform size distribution, subject the liposome suspension to sequential extrusion through polycarbonate membranes. b. Pass the suspension 10-15 times through a 200 nm membrane, followed by 10-15 times through a 100 nm membrane. The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
Purification: a. Remove the unencapsulated this compound and ethanol by dialysis against PBS (pH 7.4) at 4°C for 24 hours with several buffer changes. Alternatively, size exclusion chromatography can be used.
-
Sterilization and Storage: a. Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter. b. Store the this compound-loaded liposomes at 4°C for short-term use. For long-term storage, lyophilization may be considered, although stability would need to be assessed.
Protocol 2: Characterization of this compound Liposomes
1. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: a. Dilute the liposomal suspension with deionized water or PBS to an appropriate concentration. b. Measure the hydrodynamic diameter (size), PDI, and zeta potential using a Zetasizer or similar instrument at 25°C. c. Perform measurements in triplicate.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Procedure: a. Total Drug (W_total): Disrupt a known volume of the liposomal suspension using a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug. Measure the concentration of this compound. b. Free Drug (W_free): Separate the unencapsulated this compound from the liposomes by ultracentrifugation or by using centrifugal filter units. Measure the concentration of this compound in the supernatant/filtrate. c. Calculate EE and DL:
- EE (%) = [(W_total - W_free) / W_total] x 100
- DL (%) = [(W_total - W_free) / (Weight of lipids + W_total - W_free)] x 100
Protocol 3: In Vitro Evaluation of this compound Liposomes
1. Cell Viability Assay:
-
Objective: To assess the cytotoxicity of this compound liposomes against cancer cells.
-
Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[10]
-
Procedure: a. Seed cancer cells (e.g., mantle cell lymphoma or hepatocellular carcinoma cell lines) in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of free this compound, this compound-loaded liposomes, and empty liposomes (as a control) for 24, 48, or 72 hours. c. After the incubation period, perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions. d. Measure the absorbance or luminescence to determine cell viability. e. Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%).
2. Cellular Uptake Study:
-
Objective: To quantify the internalization of this compound liposomes by cancer cells.
-
Method: Fluorescence Microscopy or Flow Cytometry using fluorescently labeled liposomes.
-
Procedure: a. Prepare this compound liposomes incorporating a fluorescent lipid dye (e.g., Rhodamine-PE or NBD-PE). b. Treat cancer cells with the fluorescently labeled liposomes for different time points. c. For fluorescence microscopy, wash the cells, fix them, and stain the nuclei with DAPI. Visualize the cellular uptake of liposomes using a fluorescence microscope. d. For flow cytometry, wash the cells, detach them, and analyze the fluorescence intensity of the cell suspension to quantify uptake.
Protocol 4: In Vivo Evaluation of this compound Liposomes
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Objective: To evaluate the anti-tumor efficacy of this compound liposomes in a xenograft mouse model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) bearing subcutaneous or orthotopic tumors of a relevant cancer cell line.
-
Procedure: a. Inoculate mice with cancer cells to establish tumors. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
- Vehicle control (e.g., PBS)
- Empty liposomes
- Free this compound
- This compound-loaded liposomes c. Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule. d. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. e. Monitor animal body weight and general health as indicators of toxicity. f. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Visualizations
Caption: Workflow for the preparation of this compound loaded liposomes.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
References
- 1. ROR1 targeted delivery of this compound, a non-immunosuppressive FTY720 derivative exerts potent cytotoxicity in mantle cell lymphoma in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of this compound, a nonimmunosuppressive analogue of FTY720, in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. omicsonline.org [omicsonline.org]
- 9. mdpi.com [mdpi.com]
- 10. noblelifesci.com [noblelifesci.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by OSU-2S Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
OSU-2S is a novel, nonimmunosuppressive analogue of the immunomodulatory drug FTY720 (fingolimod).[1][2] It has demonstrated significant anti-tumor activity in various cancer models, including hepatocellular carcinoma (HCC), chronic lymphocytic leukemia (CLL), and acute myeloid leukemia (AML).[3][4][5] Unlike its parent compound, this compound does not require phosphorylation by sphingosine (B13886) kinase 2 (SphK2) for its activity, which prevents its metabolic inactivation and contributes to its higher potency against cancer cells.[1][2] The primary mechanism of action for this compound involves the induction of caspase-dependent apoptosis through the activation of a specific signaling cascade.[2][3]
This application note provides a detailed protocol for assessing and quantifying apoptosis in cancer cells following treatment with this compound, using the widely accepted Annexin V and Propidium Iodide (PI) staining method with flow cytometry analysis.
Mechanism of Action: this compound Induced Apoptosis
This compound exerts its cytotoxic effects by activating the reactive oxygen species (ROS)-protein kinase C delta (PKCδ) signaling pathway.[1][2] Treatment with this compound leads to an increase in intracellular ROS, which in turn activates the pro-apoptotic kinase PKCδ.[3] Activated PKCδ facilitates the activation of caspase-3, a key executioner caspase in the apoptotic pathway. This process is further amplified by a positive feedback loop where active caspase-3 can cleave and further activate PKCδ, leading to a robust apoptotic response.[2]
Caption: this compound induced apoptotic signaling pathway.
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated superior potency in suppressing the viability of cancer cells compared to its parent compound, FTY720. The half-maximal inhibitory concentration (IC50) values are significantly lower for this compound across various hepatocellular carcinoma (HCC) cell lines.[1][2]
Table 1: Comparative IC50 Values of this compound and FTY720 in HCC Cells (24h Treatment)
| Cell Line | This compound IC50 (µM) | FTY720 IC50 (µM) |
| Huh7 | 2.4 | 4.8 |
| Hep3B | 2.4 | 4.2 |
| PLC5 | 3.5 | 6.2 |
| Data sourced from Omar et al., HEPATOLOGY, 2011.[1][2] |
Experimental Protocols
A typical experimental workflow for analyzing this compound induced apoptosis involves cell culture and treatment, followed by cell harvesting, staining with fluorescent dyes, and subsequent analysis using a flow cytometer.
Caption: General experimental workflow for apoptosis analysis.
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for adherent cancer cell lines but can be adapted for suspension cultures.
Materials:
-
Cancer cell line of interest (e.g., Hep3B, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Treatment Preparation: Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A typical concentration range for initial experiments could be 1 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol outlines the staining procedure for flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[6]
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to a 1X concentration with deionized water. Prepare enough for all samples and keep it on ice.
-
Harvest Cells:
-
For adherent cells, collect the culture supernatant (which contains floating apoptotic cells) into a flow cytometry tube.[7]
-
Gently wash the attached cells with PBS, then add Trypsin-EDTA to detach them.
-
Combine the detached cells with the supernatant collected earlier.
-
For suspension cells, simply collect the cell suspension.
-
-
Centrifugation: Centrifuge the cell suspension at approximately 500 x g for 5 minutes. Aspirate the supernatant carefully.
-
Washing: Wash the cells once by resuspending the pellet in 1 mL of cold 1X PBS, followed by centrifugation as in the previous step. Discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a new flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
Data Interpretation
The dual staining with Annexin V and PI allows for the differentiation of cell populations based on their membrane integrity and the externalization of phosphatidylserine (B164497) (PS).[8]
-
Annexin V- / PI- (Lower Left Quadrant): Viable, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells, with exposed PS but intact cell membranes.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells, where both PS is exposed and the cell membrane has lost its integrity.
-
Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells that have lost membrane integrity without significant PS externalization.
Caption: Interpretation of Annexin V and PI flow cytometry data.
References
- 1. bsu.edu.eg [bsu.edu.eg]
- 2. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/Sorafenib Synergistic Antitumor Combination against Hepatocellular Carcinoma: The Role of PKCδ/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PP2A Activation by OSU-2S
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the activation of Protein Phosphatase 2A (PP2A) by the novel therapeutic agent, OSU-2S. The protocols outlined below are essential for researchers investigating the pharmacological effects of this compound and for professionals in drug development validating its mechanism of action.
Introduction
This compound, a non-immunosuppressive derivative of FTY720, has demonstrated potent anti-cancer properties by activating the tumor suppressor protein PP2A.[1][2][3] Accurate and reproducible methods to quantify PP2A activation are critical for elucidating the downstream cellular effects of this compound and for its continued development as a therapeutic agent. This document details two primary methodologies: Immunoprecipitation-Based PP2A Phosphatase Activity Assays and Western Blotting for downstream signaling pathways.
Part 1: Quantitative Assessment of PP2A Activity
A direct measure of PP2A activation can be achieved by quantifying its enzymatic activity. This compound has been shown to significantly increase PP2A activity in various cancer cell lines.[2]
Table 1: this compound-Mediated Increase in PP2A Activity in Acute Myeloid Leukemia (AML) Cells
| Cell Line/Sample Type | Treatment | Fold Change in PP2A Activity (Normalized to Vehicle) | Reference |
| HL-60 | 5 µM this compound, 4 hours | ~1.8 | [2] |
| MV4-11 | 5 µM this compound, 4 hours | ~2.0 | [2] |
| Kasumi-1 | 5 µM this compound, 4 hours | ~1.9 | [2] |
| Patient-derived AML | 5 µM this compound, 4 hours | Significant Increase | [2] |
Experimental Protocol: Immunoprecipitation-Based PP2A Phosphatase Activity Assay
This protocol describes the immunoprecipitation of PP2A from cell lysates followed by a measurement of its phosphatase activity using a synthetic substrate. This method ensures the specific measurement of PP2A activity.[4][5]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Anti-PP2A catalytic subunit (PP2Ac) antibody
-
Protein A/G magnetic beads
-
Crosslinker (e.g., Disuccinimidyl Suberate - DSS)
-
Wash buffer
-
Phosphatase reaction buffer
-
Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) for a fluorescence-based assay, or a phosphopeptide like K-R-pT-I-R-R for a colorimetric Malachite Green-based assay)[4][6][7][8]
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and time course. A vehicle control (e.g., DMSO) should be run in parallel.[2]
-
Cell Lysis: Harvest and lyse the cells on ice using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation of PP2A:
-
Incubate the anti-PP2A antibody with Protein A/G magnetic beads.[4][5]
-
Wash the beads to remove unbound antibody.
-
(Optional but recommended for specificity) Crosslink the antibody to the beads using a crosslinker like DSS.[4][5]
-
Incubate the antibody-conjugated beads with the cell lysates to capture PP2A.[4][5]
-
Wash the beads multiple times to remove non-specifically bound proteins.[4][5]
-
-
Phosphatase Assay:
-
Detection:
-
For fluorescence-based assays (e.g., with DiFMUP): Measure the fluorescence of the supernatant. The dephosphorylation of DiFMUP by PP2A generates a fluorescent product.[4][6]
-
For colorimetric assays (e.g., Malachite Green): The dephosphorylation of a phosphopeptide substrate releases free phosphate, which is detected by the addition of Malachite Green reagent. Measure the absorbance at the appropriate wavelength (e.g., 620 nm).[7][8][9]
-
-
Data Analysis: Normalize the phosphatase activity to the amount of protein in the lysate or to the amount of immunoprecipitated PP2A. Express the results as fold change relative to the vehicle-treated control.[1]
Part 2: Assessment of Downstream Signaling Pathways
This compound-mediated activation of PP2A leads to the dephosphorylation of key downstream targets, which can be assessed by Western blotting.
Table 2: Effect of this compound on the Phosphorylation of PP2A Substrates
| Target Protein | Effect of this compound Treatment | Cell Type | Reference |
| p-FOXO1 | 60-70% decrease in phosphorylation | Lymphoma cells | [10] |
| c-Myc | Downregulation/degradation (indirectly via p21 induction)[2][11] | AML cells | [2] |
| p21 | Increased protein expression | AML cells | [2] |
| p-Akt (Thr308) | Dephosphorylation | Breast cancer | [12] |
| p-IKKα/β | Decreased phosphorylation | Macrophages | [4] |
| p-NFκB p65 | Decreased phosphorylation | Macrophages | [4] |
| p-IκB-α | Decreased phosphorylation | Macrophages | [4] |
Experimental Protocol: Western Blotting for PP2A Substrates
Materials:
-
Cells treated with this compound and vehicle control
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-FOXO1, c-Myc, p21, p-Akt)
-
Secondary antibodies conjugated to HRP
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare whole-cell lysates from this compound and vehicle-treated cells as described in the previous protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FOXO1) overnight at 4°C.[4]
-
Wash the membrane extensively with wash buffer (e.g., TBST).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., β-actin).
-
Part 3: Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound through the activation of PP2A.
Caption: this compound/PP2A/c-Myc/p21 Signaling Pathway.
Caption: this compound/PP2A/FOXO1/PGC1α Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing PP2A activation by this compound.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MilliporeSigma PP2A Immunoprecipitation Phosphatase Assay Kit 25 Assays | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: OSU-2S In-Vitro Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSU-2S in in-vitro experiments. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in-vitro studies?
A1: For in-vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1]
Q2: What is a typical concentration for an this compound stock solution?
A2: While the absolute maximum solubility in DMSO is not definitively reported in all literature, a stock solution of 1.0 mg/mL in a vehicle containing 10% DMSO has been successfully used for in-vivo studies, suggesting that higher concentrations in 100% DMSO for in-vitro use are achievable.[2] It is common practice to prepare stock solutions at concentrations of 10 mM or higher, depending on the experimental requirements.
Q3: Can I dissolve this compound in other solvents like ethanol (B145695) or PBS?
A3: There is limited information available on the solubility of this compound in solvents other than DMSO for in-vitro use. It is advisable to perform a small-scale solubility test before preparing a large stock solution in an alternative solvent. For in-vivo preparations, this compound has been formulated in a vehicle containing DMSO, Cremophor EL, and PBS.[2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What are the known signaling pathways modulated by this compound?
A5: this compound has been shown to exert its anti-tumor effects through at least two key signaling pathways:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in intracellular ROS, which in turn activates Protein Kinase C delta (PKCδ) and subsequently caspase-3, leading to apoptosis.[3]
-
Activation of Protein Phosphatase 2A (PP2A): this compound can activate PP2A, which leads to the dephosphorylation and subsequent degradation of the oncoprotein c-Myc, and an increase in the expression of the cell cycle inhibitor p21.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous media (e.g., cell culture medium). | The concentration of this compound in the final working solution exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility. | - Ensure the final concentration of this compound in your assay is within a range that has been previously reported to be effective without precipitation (e.g., IC50 values are reported to be in the low micromolar range).[3]- Increase the final percentage of DMSO in your working solution. However, be mindful of potential solvent toxicity to your cells. It is crucial to include a vehicle control with the same final DMSO concentration in your experiment.- Prepare intermediate dilutions of your this compound stock in a solvent compatible with your aqueous medium before the final dilution. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution due to improper storage. Inaccurate concentration of the stock solution. Cellular resistance or variation in response. | - Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.- Verify the concentration of your stock solution. If possible, use a spectrophotometric method or other analytical technique to confirm the concentration.- Ensure the cell line you are using is sensitive to this compound and that the passage number is low to minimize phenotypic drift. |
| Difficulty dissolving this compound powder in DMSO. | The this compound powder may have absorbed moisture. The quality of the DMSO may be poor. | - Ensure the this compound powder has been stored in a desiccator. - Use fresh, anhydrous, high-purity DMSO. Gentle warming and vortexing can aid in dissolution. |
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound used in various experimental settings.
| Solvent/Vehicle | Concentration | Application | Reference |
| DMSO | Not specified for stock | In-vitro studies | [1] |
| 10% DMSO, 18% Cremophor EL, 72% PBS | 1.0 mg/mL | In-vivo dosing solution | [2] |
| Cell Culture Medium | 2.4 µM - 6.2 µM (IC50) | In-vitro cell viability assays | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 371.99 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.72 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparing Working Solutions for In-Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in culture medium to obtain a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture wells to achieve the desired final concentration of this compound. Ensure that the final concentration of DMSO in the wells is consistent across all treatments and controls, and is at a level that is not toxic to your cells (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the intermediate dilution) to control wells.
Visualizations
References
- 1. ROR1 targeted immunoliposomal delivery of this compound shows selective cytotoxicity in t(1;19)(q23; p13) translocated B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound, a novel derivative of FTY720, in mouse plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing OSU-2S Concentration and Treatment Duration: A Technical Support Guide
Welcome to the technical support center for OSU-2S. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound concentration and treatment duration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-immunosuppressive analog of FTY720 that primarily induces apoptosis in cancer cells through two main pathways. Firstly, it activates the generation of reactive oxygen species (ROS), which in turn activates protein kinase C delta (PKCδ). This leads to the activation of the caspase-3 cascade, a key executioner of apoptosis.[1] Secondly, this compound functions as a protein phosphatase 2A (PP2A) activator.[2][3] PP2A is a tumor suppressor that is often inactivated in cancer. By activating PP2A, this compound can promote cell cycle arrest and apoptosis.[4]
Q2: What is a good starting concentration for this compound in cell culture experiments?
A2: A good starting point for most cancer cell lines is in the low micromolar range (1-10 µM). However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For example, in hepatocellular carcinoma (HCC) cell lines like Huh7 and Hep3B, the IC50 after 24 hours of treatment is approximately 2.4 µM, while for PLC5 cells, it is around 3.5 µM.[1][5] In acute myeloid leukemia (AML) cell lines such as HL-60 and MV4-11, the IC50 at 48 hours is approximately 2.76 µM and 2.5 µM, respectively.[4]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the experimental endpoint. For apoptosis induction, significant effects are often observed between 24 and 72 hours.[1][6] For signaling pathway studies, such as ROS production or PKCδ activation, shorter time points (e.g., 1-8 hours) may be more appropriate.[1][3] A time-course experiment is highly recommended to determine the optimal treatment duration for your specific assay and cell line.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO.[8] Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8][9] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%).[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no cytotoxicity observed | - Suboptimal this compound concentration.- Insufficient treatment duration.- Cell line is resistant to this compound.- this compound has degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 - 50 µM).- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify the expression of key pathway components like PKCδ in your cell line.- Prepare a fresh stock solution of this compound. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media. |
| Unexpected or inconsistent results | - Off-target effects of this compound.- Cellular context-dependent responses.- Contamination of cell culture. | - Use the lowest effective concentration of this compound as determined by your dose-response curve to minimize off-target effects.[12][13]- Consider the specific signaling pathways active in your cell line.- Regularly test your cell lines for mycoplasma contamination. |
| Precipitation of this compound in culture medium | - Poor solubility of this compound at the working concentration.- High final DMSO concentration leading to insolubility in aqueous media. | - Ensure the final DMSO concentration is kept low (e.g., <0.5%).[10]- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Visually inspect the medium for any precipitate after adding this compound. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 24 | 2.4 | [1][5] |
| Hep3B | Hepatocellular Carcinoma | 24 | 2.4 | [1][5] |
| PLC5 | Hepatocellular Carcinoma | 24 | 3.5 | [1][5] |
| A549 | Non-Small-Cell Lung Cancer | 24 | Dose-dependent inhibition observed | [6] |
| HL-60 | Acute Myeloid Leukemia | 48 | ~2.76 | [4] |
| MV4-11 | Acute Myeloid Leukemia | 48 | ~2.5 | [4] |
| Kasumi-1 | Acute Myeloid Leukemia | 48 | ~3.0 | [4] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 24 | Significant cytotoxicity at 2 µM | [2] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for Cell Viability
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for your desired time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the dose-response curves and determine the IC50 values.
Protocol 2: Detection of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat your cells with the desired concentration of this compound for the determined optimal time (e.g., 1-4 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining: After treatment, wash the cells with warm PBS and then incubate with a ROS-sensitive fluorescent probe (e.g., 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, CM-H2DCFDA) according to the manufacturer's protocol.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Data Analysis: Quantify the change in fluorescence intensity in this compound-treated cells relative to the vehicle control.
Protocol 3: Western Blot for PKCδ and Caspase-3 Activation
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total PKCδ, phosphorylated PKCδ, total caspase-3, and cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the changes in protein expression and activation.
Visualizations
Caption: this compound Signaling Pathways Leading to Apoptosis.
Caption: General Experimental Workflow for this compound Studies.
Caption: Logical Flow for Troubleshooting this compound Experiments.
References
- 1. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) this compound, a Novel PKC Activator, Mediates PKC Dependent Cell Death, Differentiation and Cell Cycle Arrest in Acute Myeloid Leukemia (2017) | Swagata Goswami | 1 Citations [scispace.com]
- 4. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsu.edu.eg [bsu.edu.eg]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of OSU-2S in Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of OSU-2S. The following information is intended to help troubleshoot unexpected experimental results and ensure the accurate interpretation of data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a non-immunosuppressive analog of FTY720 (fingolimod). Its primary on-target antitumor effect is mediated through the activation of the Reactive Oxygen Species (ROS)-Protein Kinase C delta (PKCδ)-caspase-3 signaling pathway, which ultimately leads to apoptosis in cancer cells.[1][2] A key feature of this compound is that it is not phosphorylated by sphingosine (B13886) kinase 2 (SphK2), and therefore does not induce the internalization of the sphingosine-1-phosphate 1 (S1P1) receptor, thus avoiding the immunosuppressive effects associated with FTY720.[1][2]
Q2: What are the known off-target effects of this compound?
Q3: I am observing a cellular phenotype that doesn't seem to be related to the known ROS-PKCδ pathway. How can I determine if this is an off-target effect?
A3: Observing a phenotype inconsistent with the known on-target pathway is a strong indicator of potential off-target activity. A multi-step approach is recommended to investigate this:
-
Dose-Response Analysis: On-target effects should correlate with the known potency of this compound for inducing apoptosis. Off-target effects may appear at higher concentrations. Perform a dose-response curve and compare the effective concentration for your observed phenotype with the IC50 values for apoptosis in your cell line.
-
Use a Structurally Unrelated PKCδ Activator: If another compound that activates PKCδ through a different chemical scaffold recapitulates the on-target effects but not your unexpected phenotype, it suggests the latter may be an off-target effect of this compound.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PKCδ. If the on-target phenotype is diminished but the unexpected phenotype persists, it is likely due to an off-target interaction.
-
Rescue Experiments: If the on-target effect is known to be mediated by a specific downstream event, attempt to rescue the phenotype by modulating that event. For example, if this compound-induced apoptosis is rescued by a caspase inhibitor, but the unexpected phenotype is not, this points to an off-target mechanism.
Q4: What are the best practices for designing experiments to minimize the impact of potential off-target effects of this compound?
A4: To minimize the influence of off-target effects, consider the following experimental design principles:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Include Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound. If available, a structurally similar but biologically inactive analog can be a valuable negative control.
-
Confirm On-Target Engagement: Whenever possible, directly measure the activation of the intended target, PKCδ, or a downstream marker of the ROS-PKCδ pathway.
-
Orthogonal Approaches: Use multiple methods to confirm your findings. For example, if investigating the role of a pathway, use both a small molecule inhibitor like this compound and a genetic approach like siRNA.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Problem | Potential Cause | Recommended Action |
| High levels of cytotoxicity in a cell line expected to be resistant. | 1. The this compound concentration may be too high, leading to off-target toxicity. 2. The cell line may have a previously uncharacterized sensitivity to PKCδ activation or ROS induction. | 1. Perform a dose-response experiment to determine the cytotoxic threshold. 2. Verify the expression and activity of key proteins in the ROS-PKCδ pathway in your cell line via Western blot. |
| Observed phenotype does not correlate with PKCδ activation. | The effect may be due to an off-target interaction of this compound. | 1. Perform a PKCδ knockdown experiment (siRNA/CRISPR) to see if the phenotype is ablated. 2. Consider a kinome scan or proteomic profiling to identify potential off-target binders. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, cell density). 2. Degradation of this compound stock solution. 3. Inconsistent incubation times or reagent preparation. | 1. Use cells within a defined passage number range and ensure consistent seeding density. 2. Prepare fresh this compound stock solutions and store them in single-use aliquots at -80°C. 3. Standardize all experimental protocols and ensure consistent timing. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Note that a comprehensive kinase selectivity panel for this compound is not publicly available.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | Cell Viability (24h) | 2.4 | [4] |
| Hep3B | Hepatocellular Carcinoma | Cell Viability (24h) | 2.4 | [4] |
| PLC5 | Hepatocellular Carcinoma | Cell Viability (24h) | 3.5 | [4] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration-dependent effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as a percentage of cell viability versus this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for On-Target Pathway Activation
This protocol is to assess the effect of this compound on the phosphorylation and cleavage of key proteins in the ROS-PKCδ-caspase-3 pathway.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and cleaved forms of PKCδ and caspase-3, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Evaluation of the Efficacy of this compound in the Treatment of Non-Small-Cell Lung Cancer and Screening of Potential Targets of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
OSU-2S stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of OSU-2S in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, non-immunosuppressive derivative of FTY720 (Fingolimod). Its primary mechanism of action is the activation of Protein Phosphatase 2A (PP2A), a tumor suppressor protein.[1] This activation can lead to the dephosphorylation of key signaling proteins, influencing cell fate. In various cancer cell lines, this compound has been shown to modulate signaling pathways involving AURKA, S1PR1, c-Myc, and p21, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[2]
Q2: How should I prepare a stock solution of this compound?
Q3: What are the recommended storage conditions for this compound stock solutions?
Store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The solid form of its parent compound, FTY720, is stable for at least two years when stored at -20°C.[3] While specific long-term stability data for this compound in DMSO is not available, following these storage guidelines for FTY720 is a prudent approach. It is advisable to use freshly prepared dilutions in cell culture media for experiments.
Q4: What is the stability of this compound in cell culture media?
Specific studies detailing the stability and degradation of this compound in various cell culture media are not currently available. However, its parent compound, FTY720, is known to be sparingly soluble and not stable in aqueous solutions; it is recommended that aqueous solutions of FTY720 be prepared fresh daily.[3][4] Given the structural similarity, it is reasonable to assume that this compound may also have limited stability in aqueous cell culture media. For critical experiments, it is recommended to perform a stability assessment under your specific experimental conditions.
Q5: What are the typical working concentrations of this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. Published studies have reported using this compound in the low micromolar range, typically between 2 µM and 8 µM, for inducing cytotoxicity in various cancer cell lines.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Precipitation of this compound upon dilution of the DMSO stock into aqueous cell culture media can be a common issue, leading to inaccurate and irreproducible results.
Summary of Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Prepare fresh dilutions of this compound for each experiment. - Perform a stepwise dilution of the DMSO stock into pre-warmed (37°C) cell culture media while vortexing gently. - Ensure the final DMSO concentration in the culture medium is as low as possible (typically ≤ 0.5%) and is consistent across all experimental and control groups.[5] |
| High Final Concentration | - Lower the final working concentration of this compound if precipitation is observed. |
| Interaction with Media Components | - Test the stability and solubility of this compound in a simpler buffer system (e.g., PBS) to assess its inherent aqueous solubility. - Consider using serum-free media for initial dilutions before adding serum, as proteins in serum can sometimes aid in solubility. |
Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree to troubleshoot this compound precipitation in cell culture.
Issue 2: Inconsistent or No Biological Effect
Variability in the observed biological effect of this compound can be frustrating and may be due to its degradation in the cell culture medium.
Summary of Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in Media | - Prepare fresh this compound dilutions in media immediately before each experiment. - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). - Perform a time-course experiment to assess the stability of this compound under your specific culture conditions (see Experimental Protocol below). |
| Sub-optimal Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| Cell Line Sensitivity | - Confirm that your cell line expresses the target of this compound (PP2A) and the relevant downstream signaling components. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike this compound into pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Prepare separate solutions for media with and without serum if applicable.
-
Immediately collect the "Time 0" sample. Aliquot a portion of the this compound-containing medium and store it at -80°C until analysis.
-
Incubate the remaining this compound-containing medium at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). At each time point, collect an aliquot and store it at -80°C.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
Workflow for this compound Stability Assessment
Caption: A flowchart outlining the experimental steps for assessing this compound stability.
Protocol 2: this compound Cytotoxicity Assay using MTT
This protocol describes a method to determine the cytotoxic effects of this compound on a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (medium with DMSO only). Typical final concentrations of this compound to test could range from 0.5 µM to 20 µM.
-
Treat the cells by replacing the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals by carefully removing the medium and adding 100 µL of DMSO to each well. Pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Signaling Pathway
This compound Signaling Pathway Leading to Cell Cycle Arrest and Apoptosis
Caption: A simplified diagram of the this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ROR1 targeted immunoliposomal delivery of this compound shows selective cytotoxicity in t(1;19)(q23; p13) translocated B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming OSU-2S Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding OSU-2S resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, non-immunosuppressive derivative of FTY720. Its primary anti-cancer mechanism involves the activation of Protein Phosphatase 2A (PP2A) and Protein Kinase Cδ (PKCδ). Activation of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, most notably in hepatocellular carcinoma (HCC) cell lines such as Huh7, Hep3B, and PLC5.[1]
Q3: What are the typical IC50 values for this compound in sensitive cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary between cell lines. For instance, after a 24-hour treatment, the IC50 values for this compound in several HCC cell lines were observed to be in the low micromolar range.[1]
Troubleshooting Guide: Investigating this compound Resistance
Researchers may encounter scenarios where cancer cell lines exhibit reduced sensitivity or develop resistance to this compound. This guide provides potential causes and experimental steps to investigate and potentially overcome this resistance.
Problem 1: Observed decrease in this compound efficacy in a previously sensitive cell line.
-
Possible Cause 1: Alterations in the PP2A signaling pathway. Long-term exposure to a PP2A activator like this compound may lead to compensatory changes in the PP2A holoenzyme, its endogenous inhibitors (like SET or CIP2A), or its downstream substrates.
-
Troubleshooting Steps:
-
Western Blot Analysis: Compare the protein expression levels of key PP2A subunits (A, C, and regulatory B subunits) and endogenous inhibitors (SET, CIP2A) between the sensitive parental cell line and the suspected resistant subline.
-
PP2A Activity Assay: Measure the phosphatase activity of PP2A in both sensitive and resistant cells in the presence and absence of this compound. A diminished increase in activity in the resistant line upon this compound treatment could indicate a dysfunctional activation mechanism.
-
Sequencing: Sequence the genes encoding the PP2A subunits (e.g., PPP2R1A) in the resistant cells to check for mutations that might prevent this compound from effectively activating the phosphatase.
-
-
Possible Cause 2: Upregulation or altered localization of PKCδ. Since PKCδ is a target of this compound, changes in its expression or subcellular localization could impact the drug's effectiveness.
-
Troubleshooting Steps:
-
Western Blot Analysis: Assess the total and phosphorylated levels of PKCδ in both sensitive and resistant cells.
-
Immunofluorescence/Cell Fractionation: Investigate the subcellular localization of PKCδ (e.g., nuclear vs. cytoplasmic) in response to this compound treatment in both cell lines. A lack of translocation to its site of action in resistant cells could be a contributing factor.
-
Problem 2: A cancer cell line shows intrinsic resistance to this compound.
-
Possible Cause 1: High basal activity of pro-survival pathways. The cell line may have inherent genetic alterations that lead to the hyperactivation of survival pathways that counteract the pro-apoptotic signals from this compound.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform a baseline analysis of key survival pathways such as PI3K/Akt/mTOR and MAPK/ERK in the resistant cell line.
-
Combination Therapy: Based on the pathway analysis, consider combining this compound with an inhibitor of the identified hyperactive survival pathway. For example, if the Akt pathway is highly active, a combination with an Akt inhibitor could be tested for synergistic effects.
-
-
Possible Cause 2: p53 status. The tumor suppressor p53 can play a role in the cellular response to this compound.
-
Troubleshooting Steps:
-
Determine p53 Status: Ascertain the p53 status (wild-type, mutant, or null) of the cancer cell line.
-
Modulate p53 Expression: If feasible, experimentally modulate p53 expression (e.g., through overexpression or knockdown) to assess its impact on this compound sensitivity. It has been observed that the p53 status in HCC cells can predict their sensitivity to both sorafenib (B1663141) and this compound.[2][3]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 of this compound (µM) at 24h | IC50 of FTY720 (µM) at 24h |
| Huh7 | 2.4 | 4.8 |
| Hep3B | 2.4 | 4.2 |
| PLC5 | 3.5 | 6.2 |
| Data sourced from Omar et al., 2011.[1] |
Table 2: Synergistic Effect of this compound and Sorafenib on Apoptosis in Hep3B Cells
| Treatment | Caspase 3/7 Activity (Fold Change) |
| Control | 1.0 |
| Sorafenib (5 µM) | ~1.5 |
| This compound (2.5 µM) | ~2.0 |
| Sorafenib (5 µM) + this compound (2.5 µM) | ~4.5 |
| Data interpreted from Omar et al., 2016.[2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Western Blot Analysis
-
Objective: To analyze the expression and phosphorylation status of proteins in the this compound signaling pathway.
-
Procedure:
-
Treat cells with this compound for the specified time and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4][5]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[5]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[7][8]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][8]
-
Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Analyze the stained cells by flow cytometry within 1 hour.[7][8]
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7]
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/Sorafenib Synergistic Antitumor Combination against Hepatocellular Carcinoma: The Role of PKCδ/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/Sorafenib Synergistic Antitumor Combination against Hepatocellular Carcinoma: The Role of PKCδ/p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Efficacy of this compound in the Treatment of Non-Small-Cell Lung Cancer and Screening of Potential Targets of Action [mdpi.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Addressing OSU-2S Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anti-cancer agent OSU-2S in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-immunosuppressive analog of FTY720.[1] Its primary anti-cancer activity is mediated through two key signaling pathways:
-
Activation of Protein Phosphatase 2A (PP2A): this compound activates the tumor suppressor protein PP2A, which can lead to the dephosphorylation and subsequent inactivation of pro-survival proteins such as Akt.[2][3][4] This can result in cell cycle arrest and apoptosis in cancer cells.
-
Induction of Apoptosis via ROS-PKCδ-Caspase-3 Signaling: this compound has been shown to induce the production of reactive oxygen species (ROS), which in turn activates protein kinase C delta (PKCδ).[1][5] Activated PKCδ then triggers a caspase-3-dependent apoptotic cascade, leading to programmed cell death in tumor cells.[1][5]
Q2: What is the reported in vivo toxicity profile of this compound in animal models?
A2: In preclinical studies using mouse xenograft models of hepatocellular carcinoma and non-small-cell lung cancer, this compound has been reported to be well-tolerated with no overt signs of systemic toxicity or significant loss of body weight at therapeutic doses.[5][6][7] However, some localized inflammatory responses related to the route of administration have been noted.
Q3: Are there any specific adverse effects associated with intraperitoneal (IP) administration of this compound?
A3: Yes, daily intraperitoneal injections of this compound in mice have been associated with localized inflammation in the peritoneal cavity.[5] The observed effects include:
-
Abdominal adhesions: The formation of fibrous tissue between abdominal organs.[5]
-
Peritonitis: Inflammation of the peritoneum, the lining of the abdominal cavity.[5]
These effects are considered a likely response to chronic irritation from repeated IP injections of the compound.[5]
Q4: Have any changes in hematological or serum chemistry parameters been observed with this compound treatment in mice?
A4: Minor and transient changes in some blood parameters have been reported in mice treated with this compound. These have included:
-
A modest and transient reduction in circulating T-lymphocytes at a dose of 10 mg/kg, which was not observed at 5 mg/kg or after 21 days of treatment.
-
Slight alterations in alanine (B10760859) aminotransferase and alkaline phosphatase levels.
Importantly, these levels remained within the normal physiological range for mice and were not associated with any corresponding histological lesions, suggesting a lack of clear clinical significance.
II. Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during in vivo experiments with this compound.
Troubleshooting Local Inflammation and Injection-Site Reactions
Problem: Observation of abdominal distension, signs of pain (e.g., hunched posture, reluctance to move), or poor body condition in animals receiving daily intraperitoneal injections of this compound.
Possible Cause: Chemical peritonitis and/or the formation of abdominal adhesions due to irritation from the compound or vehicle.[5]
Suggested Solutions:
-
Refine Injection Technique: Ensure proper intraperitoneal injection technique to minimize trauma to abdominal organs. The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]
-
Vehicle Optimization: While one study used β-hydroxypropyl-cyclodextrin as a vehicle for in vivo administration of this compound, consider pilot studies with alternative well-tolerated vehicles to determine if the inflammatory response is vehicle-dependent.[6]
-
Dose and Schedule Adjustment: If toxicity is observed, consider a dose de-escalation study or a less frequent dosing schedule (e.g., every other day) to assess if therapeutic efficacy can be maintained with reduced local toxicity.
-
Prophylactic Measures: While not standard, in cases of severe and recurrent inflammation, consultation with a veterinarian regarding the potential use of short-term, non-steroidal anti-inflammatory drugs (NSAIDs) could be considered, with the understanding that this may interfere with the study's inflammatory endpoints.
-
Alternative Route of Administration: If the research objectives allow, explore alternative routes of administration, such as oral gavage or subcutaneous injection, which may reduce the incidence of peritonitis and adhesions. Pharmacokinetic studies have shown systemic availability of this compound after both intravenous and intraperitoneal administration.
Troubleshooting Animal Health Monitoring and Humane Endpoints
Problem: Difficulty in determining appropriate endpoints for euthanasia in animals exhibiting signs of toxicity.
Possible Cause: Lack of a clear and consistent monitoring plan and defined humane endpoints.
Suggested Solutions:
-
Implement a Rigorous Monitoring Plan: Conduct daily health checks, including assessment of body weight, body condition score, general appearance (posture, grooming), and behavior (activity level, response to stimuli).[9]
-
Establish Clear Humane Endpoints: In consultation with the Institutional Animal Care and Use Committee (IACUC) and veterinary staff, establish and adhere to specific humane endpoints. These should be clearly defined in the animal study protocol.
-
Utilize a Scoring System for Abdominal Adhesions: If adhesions are a primary concern and are being assessed at necropsy, utilize a standardized grading system to quantify their severity.
III. Experimental Protocols
Protocol for Intraperitoneal Administration of this compound in Mice
This protocol is a general guideline and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).
Materials:
-
This compound (synthesized as previously described[10])
-
Sterile vehicle (e.g., β-hydroxypropyl-cyclodextrin in sterile saline)[6]
-
Sterile syringes (1 mL) and needles (25-27 gauge)[8]
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Formulation of this compound Solution:
-
For in vitro studies, this compound can be dissolved in DMSO.[10]
-
For in vivo administration, a formulation using β-hydroxypropyl-cyclodextrin has been reported.[6] Prepare the desired concentration of this compound in the sterile vehicle under aseptic conditions. Ensure the final solution is clear and free of precipitates.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Intraperitoneal Injection:
-
Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.[8]
-
Insert the needle, bevel up, at a 10-20 degree angle.[8]
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended IP injection volume for mice is typically < 10 ml/kg.[8]
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue with daily health monitoring as per the established protocol.
-
Protocol for Monitoring and Grading Abdominal Adhesions
This protocol is performed at the time of necropsy.
Procedure:
-
Euthanasia: Humanely euthanize the mouse according to the IACUC-approved protocol.
-
Gross Examination:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Systematically examine the peritoneum and all abdominal organs for the presence of adhesions.
-
-
Adhesion Scoring:
-
Use a standardized scoring system to grade the severity of adhesions.
-
IV. Quantitative Data Summary
| Parameter | Finding | Species | Dosing Regimen | Reference |
| In Vivo Efficacy | Significant suppression of tumor growth | Mice (xenograft) | 5-10 mg/kg, daily IP injection | [5][6][7] |
| Systemic Toxicity | No overt signs of toxicity or body weight loss | Mice | 5-10 mg/kg, daily IP injection | [5][7] |
| Local Toxicity | Abdominal adhesions and peritonitis | Mice | 5-10 mg/kg, daily IP injection | [5] |
| Hematology | Transient, modest reduction in T-lymphocytes | Mice | 10 mg/kg IP (not at 5 mg/kg or after 21 days) | |
| Serum Chemistry | Minor, transient changes in ALT and ALP | Mice | 5-10 mg/kg, daily IP injection | |
| Pharmacokinetics (IP) | Systemic availability of approximately 46% | Mice | Single dose |
V. Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways of this compound mediated anti-cancer effects.
Experimental Workflow
Caption: General experimental workflow for an in vivo this compound toxicity study.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting adverse events in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Creation of Abdominal Adhesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bsu.edu.eg [bsu.edu.eg]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Available Technologies | Inventions [innovate.osu.edu]
- 10. ROR1 targeted immunoliposomal delivery of this compound shows selective cytotoxicity in t(1;19)(q23; p13) translocated B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing OSU-2S stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting OSU-2S stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for dissolving this compound.[1] For in vivo studies, a co-solvent system may be necessary. A documented protocol for a 1.0 mg/mL dosing solution involved first dissolving this compound in DMSO, followed by the addition of Cremophor EL and phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration in 10% DMSO, 18% Cremophor EL, and 72% PBS.[1]
Q2: What is the maximum solubility of this compound in DMSO?
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[2]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions should also be stored under specific conditions to maintain stability. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months), aliquoting the stock solution into single-use vials and storing at -20°C is recommended to avoid repeated freeze-thaw cycles.[2]
Q5: Is this compound stable at room temperature?
A5: While this compound is considered stable enough for a few weeks during standard shipping conditions at ambient temperature, for experimental use, it is crucial to adhere to the recommended storage conditions to ensure its integrity and activity.[2] One study indicated good stability of this compound in mouse plasma for up to 8 hours at room temperature.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve completely in DMSO. | - The concentration may be too high. - Insufficient mixing. - Low-quality solvent. | - Try preparing a more dilute solution. - Vortex the solution for a longer duration. Gentle warming (e.g., to 37°C) or brief sonication may aid dissolution, but should be done with caution to avoid degradation. - Use high-purity, anhydrous DMSO. |
| Precipitate forms when adding the DMSO stock solution to an aqueous buffer. | - The final concentration of this compound in the aqueous solution is above its solubility limit. - The final concentration of DMSO is too low to maintain solubility. | - Increase the final concentration of DMSO in the aqueous solution (though be mindful of its potential effects on cells). - Prepare a more dilute final solution. - Consider using a co-solvent system, such as the one described for in vivo studies (DMSO, Cremophor EL, PBS), if appropriate for your experiment.[1] |
| Inconsistent experimental results using the this compound solution. | - Degradation of this compound due to improper storage or multiple freeze-thaw cycles. - Inaccurate concentration of the stock solution. | - Always store stock solutions at the recommended temperature and in single-use aliquots to minimize freeze-thaw cycles.[2] - Prepare fresh stock solutions regularly. - Ensure accurate weighing of the compound and precise measurement of the solvent. |
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Property | Information | Source |
| Molecular Formula | C21H37NO2 | AbMole BioScience |
| Molecular Weight | 335.52 g/mol | AbMole BioScience |
| Recommended Solvent | DMSO | [1] |
| Storage (Solid) | Short-term (days to weeks): 0-4°C Long-term (months to years): -20°C | [2] |
| Storage (Stock Solution) | Short-term (days to weeks): 0-4°C Long-term (months): -20°C (in aliquots) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 335.52 g/mol ).
-
Mass (mg) = 10 mmol/L * Volume (L) * 335.52 g/mol * 1000 mg/g
-
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
For long-term storage, aliquot the stock solution into single-use, light-protected tubes and store at -20°C.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Logical flow for troubleshooting common this compound solution problems.
References
Validation & Comparative
OSU-2S vs. FTY720: A Comparative Guide to Efficacy in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of OSU-2S and FTY720 (Fingolimod) in the context of cancer treatment. It is designed to offer a comprehensive overview of their mechanisms of action, comparative potency, and the experimental data supporting their potential as anticancer agents.
Introduction
FTY720 (Fingolimod) is an FDA-approved immunomodulatory drug for multiple sclerosis that has demonstrated significant anticancer properties in various preclinical models.[1][2][3] Its therapeutic potential in oncology, however, is hampered by its immunosuppressive effects, which are mediated through the modulation of sphingosine-1-phosphate (S1P) receptors.[1][4] To address this limitation, this compound was developed as a non-immunosuppressive analog of FTY720.[4][5][6] This guide delves into the comparative efficacy of these two compounds, highlighting the superior anticancer profile of this compound in several cancer types.
Comparative Efficacy and Potency
Experimental data consistently demonstrates that this compound exhibits greater in vitro and in vivo anticancer efficacy compared to FTY720 in various cancer models, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).[5][6][7]
In Vitro Antiproliferative Activity
Studies have shown that this compound has a lower IC50 value than FTY720 in multiple cancer cell lines, indicating higher potency.[7]
| Cell Line | Cancer Type | This compound IC50 (µM) | FTY720 IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 2.4 | 4.8 | [7] |
| Hep3B | Hepatocellular Carcinoma | 2.4 | 4.2 | [7] |
| PLC5 | Hepatocellular Carcinoma | 3.5 | 6.2 | [7] |
| A549 | Non-Small-Cell Lung Cancer | Dose-dependent inhibition | Not specified | [6][8] |
In Vivo Tumor Suppression
In xenograft models, this compound has demonstrated superior tumor growth inhibition compared to FTY720.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Athymic nude mice with Hep3B xenografts | Hepatocellular Carcinoma | This compound (5 and 10 mg/kg) | Complete tumor growth suppression at 5 mg/kg; over 50% reduction in tumor volume at 10 mg/kg.[5] | [5][7] |
| Athymic nude mice with Hep3B xenografts | Hepatocellular Carcinoma | FTY720 (5 and 10 mg/kg) | Complete tumor growth suppression at 5 mg/kg; no dose-dependent response noted.[5] | [5][7] |
| Orthotopic Hep3B tumor model | Hepatocellular Carcinoma | This compound | 80% reduction in bioluminescence.[5] | [5] |
| Orthotopic Hep3B tumor model | Hepatocellular Carcinoma | FTY720 | Suppression of tumor burden to original level.[5] | [5] |
| A549 xenograft lung cancer model | Non-Small-Cell Lung Cancer | This compound | Significant inhibition of tumor growth.[6][8] | [6][8] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the anticancer mechanism between this compound and FTY720 lies in their interaction with Sphingosine Kinase 2 (SphK2) and subsequent effects on S1P receptor signaling.
FTY720 is phosphorylated by SphK2, and its phosphorylated form (FTY720-P) acts as a potent agonist of S1P receptors, leading to their internalization and degradation.[4][5] This action sequesters lymphocytes in the lymph nodes, causing immunosuppression.[1][2] Paradoxically, this phosphorylation represents a metabolic inactivation of FTY720's direct anticancer activity.[5][9]
In contrast, this compound is not a substrate for SphK2 and therefore does not get phosphorylated.[4][5][7] This lack of phosphorylation allows this compound to exert its anticancer effects without causing immunosuppression.[4][5] The anticancer activities of both compounds, particularly the more potent effects of this compound, are largely independent of S1P receptor modulation and are instead linked to the induction of apoptosis through alternative signaling pathways.[4][9][10]
A key pathway activated by this compound is the Reactive Oxygen Species (ROS)-Protein Kinase C delta (PKCδ)-caspase-3 signaling cascade, leading to apoptosis.[5][6][9]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of this compound and FTY720.
Cell Viability Assay (MTT or CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and FTY720 on cancer cell lines.
Methodology:
-
Cancer cells (e.g., Huh7, Hep3B, PLC5, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or FTY720 for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
After incubation, the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and IC50 values are determined by plotting cell viability against drug concentration.
Western Blot Analysis
Objective: To assess the effect of this compound and FTY720 on the expression and activation of key signaling proteins.
Methodology:
-
Cancer cells are treated with this compound or FTY720 at specified concentrations and for various time points.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AURKA, S1PR1, PKCδ, cleaved caspase-3, PARP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and FTY720.
Methodology:
-
Athymic nude mice are subcutaneously or orthotopically injected with cancer cells (e.g., Hep3B, A549).
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Mice are treated with this compound, FTY720 (e.g., 5 or 10 mg/kg), or a vehicle control via intraperitoneal injection daily.
-
Tumor volume is measured regularly with calipers, and for orthotopic models, bioluminescence imaging may be used.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for Ki-67, VEGF, or Western blotting for biomarkers of drug activity).[6]
-
Animal body weight and general health are monitored throughout the experiment to assess toxicity.
References
- 1. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bsu.edu.eg [bsu.edu.eg]
- 8. Evaluation of the Efficacy of this compound in the Treatment of Non-Small-Cell Lung Cancer and Screening of Potential Targets of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effects of this compound, a nonimmunosuppressive analogue of FTY720, in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of OSU-2S and Other Protein Phosphatase 2A (PP2A) Activators
For Researchers, Scientists, and Drug Development Professionals
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways. Its inactivation is a common event in many cancers, making it an attractive target for therapeutic intervention. A growing class of small molecules aims to reactivate PP2A, offering a promising avenue for cancer treatment. This guide provides a comparative analysis of OSU-2S and other notable PP2A activators: DT-061, FTY720 (Fingolimod), Sodium Selenate (B1209512), and the endogenous lipid, Ceramide.
Mechanism of Action and Performance
The reviewed PP2A activators employ distinct mechanisms to enhance phosphatase activity. This compound, a derivative of FTY720, along with DT-061 (a Small Molecule Activator of PP2A or SMAP), directly binds to the PP2A holoenzyme. In contrast, FTY720 and the endogenous lipid Ceramide indirectly activate PP2A by disrupting the binding of the endogenous inhibitor, SET. Sodium Selenate's precise mechanism is still under investigation but is known to boost PP2A activity.
Direct Binders: this compound and DT-061
This compound and DT-061 represent a class of direct-acting PP2A activators. DT-061 has been shown to selectively stabilize the PP2A holoenzyme containing the B56α regulatory subunit.[1][2] This stabilization enhances the phosphatase's activity towards specific substrates, most notably the oncoprotein c-Myc, leading to its dephosphorylation at Serine 62 and subsequent degradation.[2][3] this compound has also been reported to activate PP2A holoenzymes containing the B56α and B55α subunits.[4][5]
Indirect Activators: FTY720 and Ceramide
FTY720, an approved immunosuppressant, and the bioactive lipid Ceramide activate PP2A by targeting the SET oncoprotein, a potent endogenous inhibitor of PP2A.[6] By binding to SET, they disrupt the SET-PP2A complex, thereby releasing the catalytic subunit of PP2A to dephosphorylate its targets.[6] FTY720 has been shown to selectively activate a specific PP2A holoenzyme containing the Aβ, B56γ, and Cα subunits in A549 lung cancer cells.[7]
Inorganic Activator: Sodium Selenate
Sodium Selenate is an inorganic compound that has been demonstrated to specifically activate PP2A.[8] Studies suggest that it may exert its effect by upregulating the expression or stabilizing the PP2A holoenzyme containing the PR55 (B55) regulatory subunit.[9]
Quantitative Comparison of PP2A Activators
The following table summarizes the available quantitative data for the discussed PP2A activators. It is important to note that direct comparison of IC50 and EC50 values can be challenging due to variations in experimental conditions, cell lines, and assay types.
| Activator | Type | Target | IC50 (Cell Viability) | EC50 (PP2A Activation) | Key Downstream Targets |
| This compound | Direct | PP2A-B56α, PP2A-B55α[4][5] | ~2 µM (CLL cells)[10] | 5 µM shows significant activation[4] | c-Myc, p21[11] |
| DT-061 (SMAP) | Direct | PP2A-B56α[1][12][13] | 10.6 µM (H1975, H1650 lung cancer)[14], 12.4 µM (H3255 lung cancer), 14.3 µM (HCC827 lung cancer)[14] | Not explicitly reported | c-Myc, Akt, ERK[5][14] |
| FTY720 (Fingolimod) | Indirect | SET[6] | <10 µM (various cancer cells)[15], ~5 µM (sensitive CRC cell lines)[15] | 3 µM shows activation[16] | Akt, ERK, Cyclin D1[14][17] |
| Sodium Selenate | Indirect/Direct? | PP2A-PR55 (B55)[9] | Not typically used as a cytotoxic agent in this context | 3 µM shows optimal PP2A level increase[18][19] | Tau, GSK3β, Akt[3][18] |
| Ceramide | Indirect | SET[6] | Varies by cell type and ceramide species | 2-5 µM shows 15-30% activation[20] | c-Myc, Bcl2[20][21] |
Signaling Pathways
The activation of PP2A by these compounds leads to the dephosphorylation and subsequent modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
c-Myc Degradation Pathway
The c-Myc oncoprotein is a critical driver of cell proliferation and its degradation is tightly regulated by phosphorylation. PP2A, particularly the B56α-containing holoenzyme, plays a key role in this process by dephosphorylating c-Myc at Serine 62, which primes it for ubiquitination and proteasomal degradation. Activators like DT-061 and this compound that enhance PP2A-B56α activity effectively promote c-Myc degradation.
c-Myc Degradation Pathway
Akt and ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are central to cell survival and proliferation and are often hyperactivated in cancer. PP2A negatively regulates these pathways by dephosphorylating key components. PP2A activators, by enhancing this phosphatase activity, can effectively dampen the pro-survival signals emanating from these pathways.
Akt and ERK Signaling Pathways
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate PP2A activators.
PP2A Activity Assay (Malachite Green)
This colorimetric assay measures the amount of free phosphate (B84403) released from a synthetic phosphopeptide substrate by PP2A.
-
Immunoprecipitation (Optional): Immunoprecipitate PP2A from cell or tissue lysates using a specific antibody to isolate its activity.
-
Phosphatase Reaction: Incubate the immunoprecipitated PP2A or purified PP2A enzyme with a phosphopeptide substrate in a suitable reaction buffer.
-
Color Development: Stop the reaction and add Malachite Green reagent. The reagent forms a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically ~620-650 nm). The amount of phosphate released is proportional to the PP2A activity and is quantified using a phosphate standard curve.
Malachite Green Assay Workflow
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PP2A activator for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm. The intensity of the purple color is proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of PP2A activators in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the PP2A activator via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for target proteins or immunohistochemistry for proliferation and apoptosis markers.
In Vivo Xenograft Model Workflow
Conclusion
The reactivation of the PP2A tumor suppressor represents a compelling strategy in oncology. This compound and other PP2A activators have demonstrated significant anti-cancer activity through diverse mechanisms of action. While direct binders like this compound and DT-061 offer the potential for high specificity, indirect activators such as FTY720 and the modulation of endogenous activators like Ceramide provide alternative therapeutic avenues. The choice of a particular PP2A activator for further development will depend on its specific mechanism, potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the rational design and execution of studies aimed at further elucidating the therapeutic potential of this promising class of anti-cancer agents.
References
- 1. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. houptlab.org [houptlab.org]
- 4. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The NMR-based characterization of the FTY720-SET complex reveals an alternative mechanism for the attenuation of the inhibitory SET-PP2A interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium selenate specifically activates PP2A phosphatase, dephosphorylates tau and reverses memory deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of B Regulatory Subunits of Protein Phosphatase Type 2A in Myosin II Assembly Control in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 | The EMBO Journal [link.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. JCI Insight - Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma [insight.jci.org]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. The Anti-Tumor Agent Sodium Selenate Decreases Methylated PP2A, Increases GSK3βY216 Phosphorylation, Including Tau Disease Epitopes and Reduces Neuronal Excitability in SHSY-5Y Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Anti-Tumor Agent Sodium Selenate Decreases Methylated PP2A, Increases GSK3βY216 Phosphorylation, Including Tau Disease Epitopes and Reduces Neuronal Excitability in SHSY-5Y Neurons [mdpi.com]
- 20. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ceramide-activated protein phosphatase - Wikipedia [en.wikipedia.org]
Validating the Anti-Cancer Efficacy of OSU-2S: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer performance of OSU-2S, a novel non-immunosuppressive derivative of FTY720 (fingolimod), against its parent compound and current standard-of-care therapies in new and established cancer models. The supporting experimental data, detailed protocols, and pathway visualizations aim to facilitate further research and development of this promising therapeutic agent.
Executive Summary
This compound has demonstrated significant anti-cancer effects across a range of hematological and solid tumors, including hepatocellular carcinoma (HCC), mantle cell lymphoma (MCL), non-small cell lung cancer (NSCLC), and chronic lymphocytic leukemia (CLL). Its primary mechanism of action involves the induction of apoptosis through a reactive oxygen species (ROS)-dependent activation of protein kinase C delta (PKCδ) and caspase-3 signaling cascade. A key advantage of this compound is its lack of immunosuppressive activity, a common side effect of its parent compound, FTY720, as this compound is not phosphorylated by sphingosine (B13886) kinase 2 (SphK2) and therefore does not interact with sphingosine-1-phosphate (S1P) receptors.[1] In preclinical models, this compound consistently exhibits greater anti-proliferative potency than FTY720.
Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators in various cancer cell lines. These values highlight the concentration of each drug required to inhibit the growth of 50% of the cancer cells, providing a quantitative measure of their cytotoxic potency.
Table 1: In Vitro Efficacy (IC50) in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | Huh7 (μM) | Hep3B (μM) | PLC5 (μM) |
| This compound | 2.4 | 2.4 | 3.5 |
| FTY720 | 4.8 | 4.2 | 6.2 |
| Sorafenib | ~6-11 | ~6 | Not Available |
Table 2: In Vitro Efficacy (IC50) in Mantle Cell Lymphoma (MCL) Cell Lines
| Compound | Jeko-1 (μM) | Mino (μM) |
| This compound | Data Not Available | Data Not Available |
| FTY720 | 4.46 | 11.86 |
| Ibrutinib | 0.60 - 8.0 | 6.5 |
Table 3: In Vitro Efficacy (IC50) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | A549 (μM) | H1299 (μM) | PC9 (μM) |
| This compound | Effective (Specific IC50 not stated) | Data Not Available | Data Not Available |
| Erlotinib | ~23 | 65 | ~0.03 |
Note: Studies have confirmed the inhibitory effect of this compound on A549 cell proliferation in a dose-dependent manner, though a specific IC50 value was not provided in the reviewed literature.
Table 4: In Vitro Efficacy in Chronic Lymphocytic Leukemia (CLL)
| Compound | Primary CLL Cells |
| This compound | Cytotoxic at 2µM |
| FTY720 | Induces apoptosis (Specific IC50 varies) |
Note: this compound has been shown to mediate cytotoxicity in primary CLL cells.[2] FTY720 also demonstrates toxic effects in primary CLL B cells.[1]
In Vivo Anti-Tumor Activity
In vivo studies using xenograft models have corroborated the anti-tumor efficacy of this compound.
Table 5: Summary of In Vivo Studies
| Cancer Model | Drug | Dosing and Schedule | Key Findings |
| Hepatocellular Carcinoma (Hep3B Xenograft) | This compound | 10 mg/kg, daily i.p. injection | Reduced tumor volume by over 50% |
| Mantle Cell Lymphoma (Jeko-1 Xenograft) | FTY720 | 5 mg/kg, i.p. administration for 2 weeks | Significant therapeutic efficacy |
| Philadelphia-positive Acute Lymphoblastic Leukemia | FTY720 | Not specified | 80% reduction in overall disease |
Note: While specific in vivo dosing for this compound in MCL and leukemia models is not detailed in the available literature, the data for FTY720 provides a relevant baseline for designing future preclinical studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway
General Experimental Workflow
Logical Relationship of Comparative Study
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound and its comparators.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound, FTY720, or standard-of-care drugs for 24 to 72 hours. Include a vehicle-only control.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT assay): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the compounds as described for the cell viability assay. After the incubation period, collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently-labeled Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, such as a mixture of media and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control (vehicle) groups.
-
Drug Administration: Administer this compound or comparator drugs via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
References
- 1. FTY720 Induces Apoptosis of M2 Subtype Acute Myeloid Leukemia Cells by Targeting Sphingolipid Metabolism and Increasing Endogenous Ceramide Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OSU-DY7, a novel D-tyrosinol derivative, mediates cytotoxicity in chronic lymphocytic leukaemia and Burkitt lymphoma through p38 mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of OSU-2S in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
OSU-2S, a non-immunosuppressive analog of FTY720 (fingolimod), has emerged as a promising anti-cancer agent. Its unique mechanism of action, primarily centered on the activation of protein kinase C delta (PKCδ), presents a compelling case for its use in combination with conventional chemotherapy drugs to enhance therapeutic efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapy agents, supported by available experimental data and an exploration of the underlying molecular pathways.
This compound and Sorafenib (B1663141): A Synergistic Partnership in Hepatocellular Carcinoma
The combination of this compound and the multi-kinase inhibitor sorafenib has demonstrated significant synergistic anti-proliferative effects in hepatocellular carcinoma (HCC) cell lines. This synergy is a key finding that highlights the potential of this compound to enhance the efficacy of targeted therapies.
Quantitative Data Summary: this compound and Sorafenib in HCC
| Cell Line | Drug Combination | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| HepG2 | This compound + Sorafenib | 0.50 | <1 | Synergy |
| 0.75 | <1 | Synergy | ||
| 0.90 | <1 | Synergy | ||
| Huh7 | This compound + Sorafenib | 0.50 | ≈1 | Additive |
| 0.75 | <1 | Synergy | ||
| 0.90 | <1 | Synergy | ||
| Hep3B | This compound + Sorafenib | 0.50 | <1 | Synergy |
| 0.75 | <1 | Synergy | ||
| 0.90 | <1 | Synergy | ||
| PLC-5 | This compound + Sorafenib | 0.50 | <1 | Synergy |
| 0.75 | <1 | Synergy | ||
| 0.90 | <1 | Synergy |
Data adapted from a study on the synergistic antitumor combination of this compound and sorafenib in HCC.[1]
Mechanism of Synergy: The PKCδ/p53 Axis
The synergistic effect of the this compound and sorafenib combination is, in part, mediated through the activation of the PKCδ signaling pathway.[1][2] this compound acts as a PKCδ activator, which in turn can stimulate p53-dependent and -independent apoptotic pathways.[1] Knockdown of PKCδ has been shown to abolish the synergy between this compound and sorafenib, confirming the crucial role of this pathway.[1][2]
Broader Synergistic Potential: Insights from FTY720 Combination Studies
While direct studies on this compound in combination with a wide range of chemotherapeutics are still emerging, valuable insights can be drawn from its parent compound, FTY720. FTY720 has been shown to have additive or synergistic effects with several conventional chemotherapy agents.[3] Given that this compound is a non-immunosuppressive analog of FTY720 and shares key anti-cancer mechanisms, it is plausible that this compound exhibits a similar synergistic profile.
Potential Synergistic Combinations with this compound (Inferred from FTY720 Data)
| Chemotherapy Drug | Cancer Type (based on FTY720 studies) | Potential Mechanism of Synergy |
| Cisplatin (B142131) | Melanoma, Non-Small Cell Lung Cancer | Downregulation of the PI3K pathway, decreased EGFR expression, enhanced apoptosis.[4][5][6] |
| Paclitaxel (B517696) | Breast Cancer, Oral Squamous Cell Carcinoma | Enhanced anti-tumor effects, reduced tumor progression and metastasis.[2][7][8] |
| Doxorubicin (B1662922) | Leukemia, Colon Cancer | Enhanced cytotoxicity and apoptosis, modulation of P-glycoprotein and MRP1.[9] |
| Temozolomide (B1682018) | Glioblastoma | Sensitization of glioblastoma cells to temozolomide through inhibition of the Nrf2/ARE pathway.[10] |
| Etoposide (B1684455) | Colon Cancer | Enhanced cytotoxicity and apoptosis.[9] |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of this compound with chemotherapy drugs, a standardized set of in vitro experiments is essential.
1. Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of the individual drugs and their combination.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapy drug of interest, and their combination at fixed ratios for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The half-maximal inhibitory concentration (IC50) for each drug is determined.
2. Combination Index (CI) Calculation
The Combination Index (CI) method developed by Chou and Talalay is the gold standard for quantifying drug interactions.
-
Data Input: Use the dose-effect data from the cell viability assays for the individual drugs and their combination.
-
Software Analysis: Employ software like CompuSyn or CalcuSyn to calculate the CI values.
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
3. Apoptosis Assays (e.g., Annexin V/PI Staining)
To determine if the synergistic cytotoxicity is due to an increase in programmed cell death.
-
Cell Treatment: Treat cells with the individual drugs and their combination for a specified time.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4. Western Blot Analysis
To investigate the molecular mechanisms underlying the synergistic interaction.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, PKCδ, p53, and other signaling pathway components).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant potential for synergistic combination with various chemotherapy drugs, particularly with the targeted agent sorafenib in HCC. The insights gained from its parent compound, FTY720, further broaden the scope of potential synergistic partners across a range of cancer types. The primary mechanism of action appears to involve the activation of pro-apoptotic pathways, with the PKCδ/p53 axis being a key player.
For drug development professionals and researchers, these findings warrant further investigation into this compound combination therapies. Rigorous preclinical studies employing the outlined experimental protocols are crucial to confirm and quantify the synergistic effects with a wider array of chemotherapeutic agents. Elucidating the specific signaling pathways involved in each combination will be paramount for designing rational and effective clinical trials. The development of this compound as a synergistic partner in combination chemotherapy holds the promise of improving treatment outcomes and overcoming the challenge of drug resistance in cancer therapy.
References
- 1. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720/Fingolimod mitigates paclitaxel-induced Sparcl1-driven neuropathic pain and breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 and cisplatin synergistically induce the death of cisplatin-resistant melanoma cells through the downregulation of the PI3K pathway and the decrease in epidermal growth factor receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 and cisplatin synergistically induce the death of cisplatin-resistant melanoma cells through the downregulation of the PI3K pathway and the decrease in epidermal growth factor receptor expression - ProQuest [proquest.com]
- 6. Combination treatment of FTY720 and cisplatin exhibits enhanced antitumour effects on cisplatin-resistant non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FTY720 increases paclitaxel efficacy in cisplatin-resistant oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FTY720 enhances chemosensitivity of colon cancer cells to doxorubicin and etoposide via the modulation of P-glycoprotein and multidrug resistance protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 inhibits the Nrf2/ARE pathway in human glioblastoma cell lines and sensitizes glioblastoma cells to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunosuppressive Profiles of OSU-2S and FTY720
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive profiles of OSU-2S and the established immunomodulatory drug FTY720 (Fingolimod). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their investigative pursuits.
Core Distinctions: Immunosuppression vs. Targeted Cytotoxicity
FTY720 is a well-established immunosuppressive agent, approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] Its mechanism of action involves the modulation of sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymphoid tissues and thereby reducing their circulation in the periphery.[1][2][3][4] In contrast, this compound is a structurally related analogue of FTY720 that has been specifically designed to be non-immunosuppressive.[5][6][7] This key difference stems from the inability of this compound to be phosphorylated and interact with S1P receptors, thus avoiding the lymphocyte trafficking effects characteristic of FTY720.[5][7] Instead, this compound exhibits potent cytotoxic activity against various cancer cell lines through alternative signaling pathways.[5][6][8][9]
Comparative Data on Immunosuppressive and Cellular Effects
The following tables summarize key quantitative data from comparative studies of this compound and FTY720.
Table 1: Effect on Peripheral Blood Lymphocyte Counts in Mice
| Compound | Dose (mg/kg) | Change in Circulating T Lymphocytes | Change in Circulating B Lymphocytes | Reference |
| FTY720 | 1, 2.5, 5 | Dose-dependent decrease | No comparable changes | [5] |
| This compound | 1, 2.5, 5 | No significant change | No comparable changes | [5] |
Table 2: In Vitro Antiproliferative Efficacy in Hepatocellular Carcinoma (HCC) Cells (IC50 values at 24h)
| Cell Line | This compound (μM) | FTY720 (μM) | Reference |
| Huh7 | 2.4 | 4.8 | [5] |
| Hep3B | 2.4 | 4.2 | [5] |
| PLC5 | 3.5 | 6.2 | [5] |
Table 3: In Vitro Cytotoxicity in Mantle Cell Lymphoma (MCL) Cell Lines (MTS Assay after 24h)
| Cell Line | This compound | FTY720 | Note | Reference |
| JeKo | More potent | Less potent | This compound showed a significantly steeper dose-response curve (p<0.0001) | [6] |
| Mino | More potent | Less potent | This compound showed a significantly steeper dose-response curve (p<0.0001) | [6] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and FTY720 on the immune system are a direct consequence of their distinct molecular interactions.
FTY720: S1P Receptor Modulation and Lymphocyte Sequestration
FTY720 acts as a prodrug and is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P).[3][10][11] FTY720-P is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[3][4] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[2][4][12] This functional antagonism results in the reversible sequestration of lymphocytes within the lymph nodes, leading to lymphopenia in the peripheral blood.[2][3][13]
Caption: FTY720 Signaling Pathway for Immunosuppression.
This compound: S1P Receptor-Independent Cytotoxicity
In stark contrast to FTY720, this compound is not a substrate for SphK2 and therefore is not phosphorylated.[5][7] Consequently, it does not interact with S1P receptors and lacks immunosuppressive activity.[5][7][14] The anticancer effects of this compound are mediated through alternative pathways. One prominent mechanism involves the activation of protein kinase Cδ (PKCδ), which in turn can lead to the production of reactive oxygen species (ROS) and subsequent caspase-dependent apoptosis in cancer cells.[5][7] Additionally, this compound has been shown to activate the tumor suppressor protein phosphatase 2A (PP2A) and modulate the phosphorylation of SHP1, contributing to its cytotoxic effects in malignant cells.[8][14]
Caption: this compound S1P-Independent Cytotoxic Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the differential effects of this compound and FTY720.
Assessment of Lymphocyte Trafficking in Mice
Objective: To determine the in vivo effects of this compound and FTY720 on peripheral blood lymphocyte counts.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., CD2F1) are used.
-
Treatment: Mice are administered this compound, FTY720, or a vehicle control via intraperitoneal (i.p.) injection at varying doses (e.g., 1, 2.5, and 5 mg/kg).
-
Blood Collection: Peripheral blood is collected at a specified time point post-treatment (e.g., 6 hours).
-
Flow Cytometry: Red blood cells are lysed, and the remaining cells are stained with fluorescently labeled antibodies specific for T lymphocytes (e.g., anti-CD3) and B lymphocytes (e.g., anti-B220).
-
Analysis: The absolute numbers and percentages of T and B lymphocytes in the peripheral blood are quantified using a flow cytometer. A significant decrease in lymphocyte counts in the drug-treated group compared to the vehicle control indicates an effect on lymphocyte trafficking.[5]
Caption: Experimental Workflow for Assessing Lymphocyte Trafficking.
In Vitro Cell Viability and Cytotoxicity Assays
Objective: To compare the antiproliferative and cytotoxic effects of this compound and FTY720 on cancer cell lines.
Methodology (MTT Assay Example):
-
Cell Culture: Cancer cell lines (e.g., Huh7, Hep3B, PLC5 for HCC) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or FTY720 for a specified duration (e.g., 24 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each compound.[5]
Conclusion
The available evidence clearly delineates this compound and FTY720 as compounds with fundamentally different biological activities. FTY720's immunosuppressive profile is a direct result of its action as an S1P receptor modulator, leading to the sequestration of lymphocytes. In contrast, this compound is a non-immunosuppressive agent that exerts its potent cytotoxic effects against malignant cells through S1P receptor-independent mechanisms, primarily involving the activation of PKCδ and modulation of tumor-suppressing phosphatases. This distinction makes this compound a compelling candidate for anticancer therapeutic development, devoid of the immunosuppressive side effects associated with FTY720. Researchers investigating novel anticancer agents or studying the intricacies of S1P signaling will find these two compounds to be valuable and distinct tools.
References
- 1. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROR1 targeted delivery of this compound, a non-immunosuppressive FTY720 derivative exerts potent cytotoxicity in mantle cell lymphoma in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of this compound, a nonimmunosuppressive analogue of FTY720, in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Non-immunosuppressive FTY720-derivative this compound mediates reactive oxygen species mediated cytotoxicity in canine B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine kinase 2 is required for modulation of lymphocyte traffic by FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Immunosuppressant Fingolimod (FTY720) for the Treatment of Mechanical Force-Induced Abnormal Scars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Validating OSU-2S Target Engagement in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OSU-2S, a non-immunosuppressive derivative of FTY720, with other therapeutic alternatives for cancer treatment. We delve into the experimental data supporting its mechanism of action and provide detailed protocols for validating its target engagement in cancer cells.
This compound has emerged as a promising anti-cancer agent, demonstrating significant inhibitory effects across various cancer cell lines.[1] Its primary mechanism is understood to be the induction of caspase-dependent apoptosis through the activation of the reactive oxygen species (ROS)-protein kinase C delta (PKCδ) signaling pathway.[2] Furthermore, studies have identified Aurora Kinase A (AURKA) and Sphingosine-1-Phosphate Receptor 1 (S1PR1) as potential targets of this compound, with the compound affecting the phosphorylation of AURKA and the expression of S1PR1.[1]
This guide will compare the efficacy of this compound with its parent compound, FTY720, and other inhibitors targeting PKCδ, AURKA, and S1PR1.
Comparative Efficacy of this compound and Alternative Compounds
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and comparable compounds.
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | PKCδ, p-AURKA, S1PR1 | A549 (NSCLC) | ~3.0 | [1] |
| HL-60 (AML) | ~2.5 | [3] | ||
| MV4-11 (AML) | ~2.5 | [3] | ||
| Kasumi-1 (AML) | ~5.0 | [3] | ||
| FTY720 | S1PR1, S1PR3, S1PR4, S1PR5 | A172 (Glioblastoma) | 4.6 | [4] |
| G28 (Glioblastoma) | 17.3 | [4] | ||
| U87 (Glioblastoma) | 25.2 | [4] | ||
| BT-474 (Breast) | 5-10 | [5] | ||
| SK-BR-3 (Breast) | 2.5-5 | [5] | ||
| Roy-Bz | PKCδ activator | HCT116 (Colon) | 0.58 | [6] |
| BJE6-106 | PKCδ inhibitor | Melanoma cell lines | 0.05 | [7] |
| MLN8237 (Alisertib) | AURKA inhibitor | H460 (NSCLC) | 0.15 | [8] |
| HCC2429 (NSCLC) | 0.1 | [8] | ||
| H1299 (NSCLC) | 0.5 | [8] | ||
| MK-5108 (VX-689) | AURKA inhibitor | Various | 0.000064 | [9] |
| AZD1152-HQPA | AURKB inhibitor | Various | 0.00037 | [10] |
| VPC03090-P | S1PR1 antagonist | 4T1 (Breast) | Not specified | [11] |
| AD2900 | S1PR1-5 antagonist | Not specified | IC50 > 10 µM | [12] |
Validating Target Engagement: Key Experimental Protocols
Directly confirming that a compound engages its intended target within a cellular environment is a critical step in drug development. The following are detailed protocols for key assays to validate this compound target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target interaction in a physiological context. The principle is based on the ligand-induced thermal stabilization of the target protein.[13]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., A549, HL-60) to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Heat Treatment:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target proteins (PKCδ, AURKA, S1PR1).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system. A shift in the protein's melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Diagram of the CETSA Workflow:
CETSA experimental workflow.
Western Blot for PKCδ Activation
This protocol determines if this compound activates PKCδ by observing its translocation from the cytosol to the membrane.
Experimental Protocol:
-
Cell Treatment and Fractionation:
-
Treat cancer cells with this compound or a control.
-
Harvest cells and resuspend in a hypotonic buffer.
-
Homogenize the cells and centrifuge at low speed to pellet nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of both fractions.
-
Perform Western blotting as described in the CETSA protocol, loading equal amounts of protein from the cytosolic and membrane fractions.
-
Probe the membrane with an anti-PKCδ antibody. An increase in the PKCδ signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates activation.
-
Diagram of PKCδ Activation Signaling Pathway:
This compound induced PKCδ activation pathway.
AURKA Kinase Assay
This assay measures the direct inhibitory effect of this compound on AURKA activity.
Experimental Protocol:
-
Reaction Setup:
-
In a microplate, combine a reaction buffer containing ATP and a specific AURKA substrate (e.g., a synthetic peptide).
-
Add purified recombinant AURKA enzyme.
-
Add various concentrations of this compound or a known AURKA inhibitor as a positive control.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of AURKA inhibition for each this compound concentration and determine the IC50 value.
-
Diagram of AURKA Kinase Assay Workflow:
AURKA kinase assay workflow.
S1PR1 Binding Assay
This assay determines the ability of this compound to bind to the S1PR1 receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing S1PR1.
-
-
Competition Binding Assay:
-
Incubate the cell membranes with a known radiolabeled S1PR1 ligand (e.g., [³H]-S1P) in the presence of increasing concentrations of unlabeled this compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter to determine the amount of bound radioligand.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the Ki (inhibition constant) to determine the binding affinity of this compound for S1PR1.
-
Conclusion
The available data suggests that this compound is a potent anti-cancer agent with a mechanism of action that involves the activation of the ROS-PKCδ pathway. Furthermore, evidence points towards the modulation of AURKA and S1PR1 signaling. The provided protocols offer a robust framework for researchers to validate these target engagements in their own experimental settings.
However, it is important to note that direct, head-to-head comparative studies of this compound with other specific PKCδ activators and S1PR1 antagonists under standardized conditions are currently lacking in the published literature. Additionally, while the downstream effects on p-AURKA and S1PR1 expression are documented, direct binding affinity data for this compound to these targets would provide more definitive validation. Further research, including Cellular Thermal Shift Assays specific to this compound, is warranted to fully elucidate its direct molecular interactions and to solidify its position as a targeted cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C-delta inactivation inhibits the proliferation and survival of cancer stem cells in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Aurora A enhances radiosensitivity in selected lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
OSU-2S: A Comparative Guide to its Cross-Species Efficacy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
OSU-2S, a novel derivative of FTY720 (fingolimod), has emerged as a promising anti-cancer agent. Unlike its parent compound, this compound is designed to be non-immunosuppressive, a significant advantage in cancer therapy. This guide provides a comprehensive comparison of this compound's performance with its predecessor, FTY720, and details its efficacy across different species and cancer models, supported by experimental data.
At a Glance: this compound vs. FTY720
| Feature | This compound | FTY720 (Fingolimod) |
| Mechanism of Action | Activates Protein Kinase C delta (PKCδ) leading to apoptosis.[1][2] | Immunosuppressive via Sphingosine-1-phosphate (S1P) receptor modulation; also activates PKCδ.[1][2] |
| Immunosuppressive Activity | No | Yes |
| Phosphorylation by SphK2 | No[1][2] | Yes (leads to metabolic inactivation of anti-tumor activity)[1] |
| In Vitro Potency (HCC) | Higher than FTY720[1][3] | Lower than this compound[1][3] |
| In Vivo Efficacy (HCC) | High potency in suppressing xenograft tumor growth.[1][2] | Effective, but potency may be limited by phosphorylation.[1] |
Cross-Species Efficacy: A Data-Driven Comparison
This compound has demonstrated significant anti-tumor effects in various preclinical models, spanning from human cancer cell lines to murine and canine studies.
In Vitro Efficacy: Human Cancer Cell Lines
This compound exhibits potent cytotoxic effects across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (this compound) | IC50 Value (FTY720) | Reference |
| Huh7 | Hepatocellular Carcinoma | 2.4 µM | 4.8 µM | [1][3] |
| Hep3B | Hepatocellular Carcinoma | 2.4 µM | 4.2 µM | [1][3] |
| PLC5 | Hepatocellular Carcinoma | 3.5 µM | 6.2 µM | [1][3] |
| A549 | Non-Small-Cell Lung Cancer | Dose-dependent inhibition | Not Reported | [4][5] |
In Vivo Efficacy: Murine Models
Studies using mouse models have consistently shown the potent anti-tumor activity of this compound.
| Cancer Model | Mouse Strain | Treatment | Outcome | Reference |
| Ectopic Hep3B Xenograft | Athymic Nude Mice | 5 mg/kg/day i.p. | Complete suppression of tumor growth. | [1] |
| Ectopic Hep3B Xenograft | Athymic Nude Mice | 10 mg/kg/day i.p. | Over 50% reduction in tumor volume. | [1] |
| Orthotopic Hep3B Xenograft | Athymic Nude Mice | Not specified | High tumor-suppressive activity. | [1] |
| A549 Xenograft | Not specified | Not specified | Significant inhibition of tumor growth. | [4][6] |
Efficacy in Canine Cancer
Preliminary studies suggest that this compound is also effective against canine cancers, indicating its potential for veterinary oncology.
| Cancer Type | Model | Treatment | Outcome | Reference |
| B-cell Lymphoma | Canine B-cell lines (CLBL-1, 17-71) and primary cells | From 2 µM | Induced apoptosis. | [7] |
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its anti-cancer effects primarily through the activation of the Protein Kinase C delta (PKCδ) signaling pathway, leading to caspase-dependent apoptosis. This pathway is independent of the S1P receptor modulation that causes the immunosuppressive effects of FTY720.[1][2]
This compound Signaling Pathway
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Lines: Huh7, Hep3B, PLC5 human hepatocellular carcinoma cells, and normal human hepatocytes.[1]
-
Treatment: Cells were treated with varying concentrations of this compound or FTY720 for 24 hours.[1][3]
-
Procedure: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.[1]
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice.[1]
-
Tumor Implantation:
-
Treatment: Once tumors were established, mice were treated with daily intraperitoneal (i.p.) injections of this compound, FTY720, or a vehicle control.[1]
-
Outcome Measurement: Tumor volume was measured regularly to assess the anti-tumor efficacy of the treatments.[1]
Experimental Workflow
Comparison with Other Cancer Therapeutics
This compound has also been investigated in combination with other established anti-cancer drugs. For instance, in hepatocellular carcinoma, this compound has been shown to synergistically enhance the anti-proliferative effects of sorafenib, an FDA-approved systemic therapy.[8][9] This combination leads to increased caspase 3/7 activity and PARP cleavage, indicating enhanced apoptosis.[8] The synergistic effect is, at least in part, mediated through the activation of PKCδ.[8][9]
Conclusion
This compound demonstrates significant potential as a novel anti-cancer agent with a favorable safety profile due to its lack of immunosuppressive activity. Its efficacy has been established in vitro across various human cancer cell lines and in vivo in murine models of hepatocellular and non-small-cell lung cancer. Furthermore, preliminary data in canine lymphoma suggests a promising avenue for cross-species application. The distinct mechanism of action, centered on PKCδ activation, and its synergistic potential with existing therapies, position this compound as a strong candidate for further clinical investigation in both human and veterinary oncology.
References
- 1. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of this compound, a nonimmunosuppressive analogue of FTY720, in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsu.edu.eg [bsu.edu.eg]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Efficacy of this compound in the Treatment of Non-Small-Cell Lung Cancer and Screening of Potential Targets of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Efficacy of this compound in the Treatment of Non-Small-Cell Lung Cancer and Screening of Potential Targets of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-immunosuppressive FTY720-derivative this compound mediates reactive oxygen species mediated cytotoxicity in canine B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound/Sorafenib Synergistic Antitumor Combination against Hepatocellular Carcinoma: The Role of PKCδ/p53 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Pathways of OSU-2S and FTY720
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic mechanisms induced by the sphingosine (B13886) analog FTY720 (Fingolimod) and its derivative, OSU-2S. FTY720 is an FDA-approved immunomodulator for multiple sclerosis, but its unphosphorylated form exhibits potent anti-cancer properties.[1][2] this compound was developed as a non-immunosuppressive analog of FTY720 to harness these anti-cancer effects without the associated side effects.[1][3] This document details their distinct yet overlapping signaling pathways, supported by experimental data and protocols.
Experimental Workflow
A typical workflow for comparing the cytotoxic and apoptotic effects of this compound and FTY720 involves parallel treatment of cancer cell lines followed by a series of assays to measure cell viability, apoptosis induction, protein expression, and oxidative stress.
Caption: General experimental workflow for assessing and comparing the apoptotic effects of this compound and FTY720.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., Hep3B, Huh7, PLC5) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or FTY720 for a specified period (e.g., 24 hours). Include vehicle-only wells as a control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[4][5]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat cells with this compound or FTY720 as described above.
-
Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for PARP and Caspase-3 Cleavage
This technique detects specific proteins to confirm the activation of apoptotic pathways.
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[3]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, full-length PARP, and cleaved PARP overnight at 4°C.[3] Also probe for a loading control like β-actin.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[3] The appearance of the 89 kDa cleaved PARP fragment is a hallmark of caspase-dependent apoptosis.[3][8]
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe DCFDA.
-
Cell Preparation: Culture and treat cells with this compound or FTY720 for a short duration (e.g., 1 hour).
-
Staining: Wash the cells and incubate them with 20 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) in serum-free media for 30 minutes at 37°C in the dark.[9][10][11]
-
Harvesting: After incubation, wash the cells with PBS to remove excess probe. Harvest the cells.[9]
-
Analysis: Resuspend the cells in PBS and analyze them immediately by flow cytometry, using an excitation wavelength of 488 nm and an emission wavelength of ~535 nm.[9][11] An increase in fluorescence intensity indicates a higher level of intracellular ROS.
Comparative Signaling Pathways
While both this compound and FTY720 can induce apoptosis through a common core pathway, FTY720's action is complicated by its primary role as an immunosuppressant.
Caption: Apoptotic signaling pathways of this compound and FTY720.
Mechanism of Action
Shared Core Pathway: ROS-PKCδ-Caspase-3 Axis The primary anti-cancer mechanism for both FTY720 and its analog this compound is independent of S1P receptor modulation.[1] Both compounds stimulate the activity of NADPH oxidase, which leads to the production of Reactive Oxygen Species (ROS).[10] This increase in intracellular ROS acts as a critical signaling event, triggering the activation of Protein Kinase C delta (PKCδ).[3][10] Activated PKCδ then initiates a caspase cascade, leading to the cleavage and activation of caspase-3, a key executioner of apoptosis.[10] This results in classic apoptotic features, including the cleavage of substrates like PARP.
Key Differences and the Role of SphK2
-
Phosphorylation and Immunosuppression: FTY720 is a prodrug that can be phosphorylated by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P).[1][2] FTY720-P then modulates S1P receptors, causing the internalization of lymphocytes and leading to its well-known immunosuppressive effects.[1][2] this compound was specifically designed to not be a substrate for SphK2 and therefore lacks this immunosuppressive activity.[1][3]
-
Metabolic Inactivation of Anti-Cancer Activity: The phosphorylation of FTY720 by SphK2 is considered a metabolic inactivation of its direct anti-cancer properties.[3] This means that a portion of the FTY720 administered to cells is shunted away from the apoptotic pathway and converted into the immunosuppressive form. Because this compound cannot be phosphorylated, its entire concentration remains available to act on the apoptotic pathway.[3] This fundamental difference explains the higher anti-proliferative potency observed for this compound in many cancer cell lines.[5]
-
Other FTY720 Targets: FTY720 has been reported to induce apoptosis through other mechanisms in different cell types, including the downregulation of the PI3K/Akt survival pathway and the activation of protein phosphatase 2A (PP2A).[2][9] It can also modulate the expression of Bcl-2 family proteins to favor apoptosis.[2]
Quantitative Data Comparison
Studies directly comparing this compound and FTY720 in hepatocellular carcinoma (HCC) cell lines provide clear quantitative evidence of their differential potency.
| Parameter | Cell Line | This compound | FTY720 | Reference |
| IC50 (24h) | Huh7 | 2.4 µM | 4.8 µM | [5] |
| Hep3B | 2.4 µM | 4.2 µM | [5] | |
| PLC5 | 3.5 µM | 6.2 µM | [5] | |
| ROS Production | Huh7 | ~2.5-fold increase | ~1.8-fold increase | [5] |
| (vs. Control) | Hep3B | ~3.0-fold increase | ~2.2-fold increase | [5] |
| PLC5 | ~1.5-fold increase | ~1.2-fold increase | [5] |
Table 1: Comparative data on the effects of this compound and FTY720 on cell viability (IC50) and ROS production in various HCC cell lines. This compound consistently demonstrates a lower IC50 value and a greater induction of ROS, correlating with its higher anti-proliferative potency.
Conclusion
Both this compound and FTY720 induce apoptosis in cancer cells primarily through a shared, S1P receptor-independent pathway involving the activation of NADPH oxidase, generation of ROS, and subsequent activation of PKCδ and caspase-3.[3]
The critical distinction lies in their interaction with Sphingosine Kinase 2. FTY720 can be phosphorylated, leading to both its immunosuppressive effects and a metabolic inactivation of its anti-cancer activity.[3] this compound, being non-phosphorylatable, avoids this inactivation and immunosuppressive action, resulting in a more potent and targeted induction of apoptosis.[3] This makes this compound a promising candidate for cancer therapy, leveraging the cytotoxic mechanisms of its parent compound while eliminating its primary clinical side effect.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. bosterbio.com [bosterbio.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.co.jp]
Evaluating the Therapeutic Index of OSU-2S in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-2S, a non-immunosuppressive analog of FTY720 (fingolimod), has emerged as a promising anti-cancer agent in preclinical studies. Its mechanism of action, distinct from its parent compound, circumvents the immunosuppressive effects associated with FTY720 while exhibiting potent anti-proliferative activity. This guide provides a comprehensive evaluation of the therapeutic index of this compound based on available preclinical data, offering a comparative analysis of its efficacy and safety profile. The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). While specific TD50 or LD50 values for this compound are not publicly available, this guide will provide a thorough assessment of its therapeutic window based on in vitro and in vivo efficacy and the lack of observed toxicity at effective doses.
Data Presentation: Efficacy and Safety of this compound
The following tables summarize the quantitative data from preclinical studies on this compound, focusing on its anti-cancer efficacy in hepatocellular carcinoma (HCC) and a qualitative assessment of its safety.
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | This compound IC50 (µM) | FTY720 IC50 (µM) | Reference |
| Huh7 | 2.4 | 4.8 | |
| Hep3B | 2.4 | 4.2 | |
| PLC5 | 3.5 | 6.2 |
IC50 (Half-maximal inhibitory concentration) values were determined after 24 hours of treatment.
Table 2: In Vivo Efficacy and Safety of this compound in HCC Xenograft Models
| Treatment Group | Dose (mg/kg) | Tumor Growth Suppression | Observed Toxicity | Reference |
| Vehicle Control | - | - | - | |
| This compound | 5 | Complete suppression | No overt toxicity, no loss of body weight | |
| This compound | 10 | >50% reduction in tumor volume | No overt toxicity, no loss of body weight | |
| FTY720 | 5 | Complete suppression | Not specified | |
| FTY720 | 10 | No dose-dependent response | Not specified |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Hepatocellular carcinoma cells (Huh7, Hep3B, PLC5) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound or FTY720 for 24 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that caused a 50% reduction in cell viability compared to the untreated control was calculated as the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy and safety of this compound.
Methodology:
-
Animal Model: Athymic nude mice were used for the study.
-
Tumor Cell Implantation: Hep3B human hepatocellular carcinoma cells were implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size. Mice were then randomly assigned to different treatment groups (vehicle control, this compound at 5 mg/kg, this compound at 10 mg/kg, FTY720 at 5 mg/kg, and FTY720 at 10 mg/kg).
-
Drug Administration: this compound and FTY720 were administered via intraperitoneal (i.p.) injection once daily.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
-
Toxicity Monitoring: The body weight of the mice was monitored as an indicator of general health and toxicity. Any signs of overt toxicity were also recorded.
-
Study Endpoint: The study was terminated after a predetermined period, and the tumors were excised and weighed.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via a ROS-PKCδ-caspase-3 signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the preclinical in vivo xenograft study for this compound.
Discussion and Conclusion
The preclinical data available for this compound demonstrates its potential as a potent anti-cancer agent, particularly in hepatocellular carcinoma. In vitro studies show that this compound is more effective at inhibiting the growth of HCC cells than its parent compound, FTY720. This enhanced efficacy is a significant advantage.
Crucially, in vivo studies in mouse xenograft models reveal that this compound effectively suppresses tumor growth at doses of 5 and 10 mg/kg without causing overt signs of toxicity. The lack of weight loss in treated animals is a key indicator of good tolerability at these therapeutic doses. This wide therapeutic window—the range between the effective dose and the dose at which toxicity is observed—is a highly desirable characteristic for any new drug candidate.
While a precise therapeutic index cannot be calculated without specific TD50 or LD50 values, the existing preclinical evidence strongly suggests that this compound possesses a favorable safety profile. The ability to achieve complete tumor suppression at a dose that is well-tolerated in animal models is a promising indicator for future clinical development. Further dose-escalation studies are necessary to determine the maximum tolerated dose and to establish a quantitative therapeutic index. However, based on the current body of evidence, this compound stands out as a promising therapeutic candidate with a potentially high therapeutic index, warranting continued investigation for its clinical utility in cancer treatment.
Safety Operating Guide
Navigating the Disposal of OSU-2S: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling OSU-2S, a novel anti-cancer and immune modulatory agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures for its safe handling and disposal based on general principles of hazardous chemical waste management and information available for its parent compound, FTY720.
This compound, a derivative of FTY720, should be treated as a hazardous chemical until comprehensive safety data becomes available.[1][2] Adherence to established protocols for cytotoxic and chemical waste is paramount to mitigate potential risks to personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound waste, including unused compounds, contaminated materials, and solutions.
-
Waste Identification and Segregation :
-
All materials that have come into contact with this compound, including glassware, pipette tips, gloves, and absorbent paper, must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.
-
-
Containerization :
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
The label should clearly state "Hazardous Waste," "this compound," and list all chemical constituents of the waste.
-
-
Storage :
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
-
Waste Pickup and Disposal :
Experimental Decontamination Protocol
For the decontamination of surfaces and non-disposable equipment, the following general procedure can be followed. The efficacy of this procedure for this compound has not been experimentally validated and should be performed with caution.
-
Preparation of Decontamination Solution : Prepare a fresh solution of 70% ethanol (B145695) or a 10% bleach solution. Be aware of the compatibility of the materials to be decontaminated with the chosen solution.
-
Application : Liberally apply the decontamination solution to the contaminated surface or equipment.
-
Contact Time : Allow for a contact time of at least 10-15 minutes.
-
Wiping : Wipe the surface with absorbent pads.
-
Rinsing : For equipment, rinse thoroughly with distilled water after decontamination.
-
Waste Disposal : All materials used for decontamination (e.g., absorbent pads) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Logical workflow for the proper disposal of this compound waste.
Key Considerations and Best Practices
-
Consult Institutional Guidelines : Always prioritize your institution's specific chemical hygiene and waste disposal plans. The Ohio State University's Environmental Health and Safety (EHS) provides comprehensive guidance for university personnel.[3][5]
-
Training : Ensure all personnel handling this compound are trained on hazardous waste disposal procedures.[6][7]
-
Documentation : Maintain accurate records of all hazardous waste generated and disposed of in accordance with regulatory requirements.[6]
-
Emergency Procedures : Be familiar with your institution's spill and emergency response procedures.
By adhering to these guidelines, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Quantification of this compound, a novel derivative of FTY720, in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 4. acs.org [acs.org]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
Essential Safety and Handling Protocols for OSU-2S
Researchers and drug development professionals handling OSU-2S must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, best practices in chemical handling necessitate the use of appropriate personal protective equipment (PPE) and adherence to established disposal procedures.[1] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. These recommendations are based on the potential for inhalation, skin, and eye contact, as outlined in the substance's safety data sheet.
| Operation | Recommended PPE |
| Weighing and Aliquoting Powder | Chemical-resistant gloves (Nitrile), Safety glasses with side shields or goggles, Lab coat, Respiratory protection (N95 or higher, especially if not handled in a chemical fume hood) |
| Dissolving in Solvent | Chemical-resistant gloves (Nitrile), Safety glasses with side shields or goggles, Lab coat, Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Chemical-resistant gloves (Nitrile), Safety glasses, Lab coat |
| Animal Handling (In Vivo Studies) | Chemical-resistant gloves (Nitrile), Safety glasses or face shield, Lab coat or disposable gown, Respiratory protection may be required based on the route of administration and institutional guidelines |
| Spill Cleanup | Chemical-resistant gloves (Nitrile), Safety goggles, Lab coat or disposable gown, Respiratory protection, Shoe covers |
Experimental Protocols
Standard Operating Procedure (SOP) for Handling this compound:
-
Preparation:
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don appropriate respiratory protection if required.
-
Put on safety glasses or goggles.
-
Wash hands and then don chemical-resistant gloves.
-
-
Handling:
-
When weighing the solid form, perform the task in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the chemical name, concentration, date, and your initials.[4]
-
-
Doffing PPE:
-
Remove gloves first, peeling them off without touching the outside with bare skin.
-
Remove the lab coat, folding it inward.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
-
All disposable materials contaminated with this compound, including gloves, weighing boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Unused this compound and solutions should be disposed of as chemical waste according to institutional and local regulations. Do not pour down the drain.[2]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[2][4]
Signaling Pathways and Workflows
To ensure safety and proper handling, a clear workflow for assessing and implementing safety measures is crucial.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
